4-Chloro-3-ethynylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6ClN |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-chloro-3-ethynylquinoline |
InChI |
InChI=1S/C11H6ClN/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12/h1,3-7H |
InChI Key |
ZHIHHGVQWBHXED-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C2=CC=CC=C2N=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-Chloro-3-ethynylquinoline: A Technical Guide for Advanced Synthesis and Application
Forward
This technical guide delves into the synthesis, properties, and potential applications of 4-Chloro-3-ethynylquinoline, a specialized heterocyclic compound of interest in medicinal chemistry and materials science. As this molecule is not extensively cataloged, this document serves as a research-forward resource, providing both established knowledge on related structures and a projected pathway for its synthesis and characterization. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are exploring novel molecular scaffolds.
Compound Profile: Structure and Estimated Properties
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure is characterized by a chlorine atom at the 4-position and an ethynyl (acetylenic) group at the 3-position. This combination of a reactive halogen and a versatile alkyne on a biologically significant scaffold makes it a valuable intermediate for further chemical modifications.
As of the latest literature review, a specific CAS number for this compound has not been assigned, underscoring its status as a novel or specialized research chemical. However, its properties can be estimated based on the known characteristics of its structural relatives, such as 4-chloroquinoline and other ethynyl-substituted aromatic compounds.
| Property | Estimated Value | Justification |
| Molecular Formula | C₁₁H₆ClN | Based on structural composition. |
| Molecular Weight | 187.63 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Typical appearance for similar chlorinated aromatic compounds. |
| Melting Point | 80-90 °C | Estimated based on related 3-substituted 4-chloroquinolines. |
| Boiling Point | > 300 °C | Extrapolated from quinoline and its substituted derivatives. |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMF); Insoluble in water. | Common solubility profile for non-polar aromatic compounds. |
Note: The properties listed above are estimations and should be confirmed through empirical analysis upon synthesis.
Strategic Synthesis: A Proposed Protocol via Sonogashira Coupling
The introduction of an ethynyl group onto an aromatic ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is the method of choice for this transformation.[1][2] The proposed synthesis of this compound starts from the commercially available precursor, 4-Chloro-3-iodoquinoline.[3]
The rationale for selecting 4-Chloro-3-iodoquinoline as the starting material is the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions compared to a carbon-chlorine bond. This allows for the selective reaction at the 3-position while preserving the chlorine atom at the 4-position for potential subsequent modifications.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of the Reaction Mixture
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-3-iodoquinoline (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
To this solution, add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.1 eq).
-
Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.
Step 2: Addition of the Alkyne
-
To the stirring mixture, add ethynyltrimethylsilane (TMS-acetylene) (1.2 eq). The use of a protected alkyne like TMS-acetylene is a common strategy to prevent self-coupling of the terminal alkyne.[4]
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Deprotection of the Alkyne
-
Once the coupling reaction is complete, the trimethylsilyl (TMS) protecting group needs to be removed.
-
Cool the reaction mixture to room temperature and add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) (1.5 eq) or potassium carbonate in methanol.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete, as confirmed by TLC or LC-MS.
Step 4: Work-up and Purification
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Visualizing the Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Applications in Research and Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[5][6][7][8][9] The introduction of an ethynyl group at the 3-position of the 4-chloroquinoline core opens up new avenues for drug design and materials science.
-
Medicinal Chemistry: The terminal alkyne of this compound is a versatile functional group that can participate in various chemical transformations, most notably "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile conjugation of the quinoline core to other molecules of interest, such as peptides, sugars, or other pharmacophores, to create novel hybrid molecules with potentially enhanced or new biological activities. Furthermore, the ethynyl group itself can interact with biological targets and is a feature in several approved drugs.
-
Materials Science: The rigid, linear nature of the ethynyl group makes it a valuable component in the construction of conjugated organic materials.[2] this compound could serve as a monomer or building block for the synthesis of polymers and oligomers with interesting photophysical and electronic properties, potentially finding applications in organic light-emitting diodes (OLEDs), sensors, or molecular wires.
Spectroscopic Characterization
Upon successful synthesis, the structure of this compound should be unequivocally confirmed by a suite of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the acetylenic proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the two sp-hybridized carbons of the ethynyl group, in addition to the signals for the carbons of the quinoline core.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the C≡C triple bond stretch (typically around 2100-2260 cm⁻¹) and a band for the ≡C-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The mass spectrum will also show a characteristic isotopic pattern due to the presence of a chlorine atom.
Safety and Handling
As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Hazards of Related Compounds: Chloroquinolines can be irritants and may be harmful if swallowed or absorbed through the skin. Terminal alkynes can be flammable and may form explosive metal acetylides with certain metals.[10] Therefore, it is prudent to assume that this compound may possess similar hazards.
-
Handling Precautions: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and heavy metals.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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How might one synthesis 4-chloro quinoline? - Quora. (2020, July 19). Retrieved from [Link]
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Synthesis of 4-chloroquinoline - PrepChem.com. (n.d.). Retrieved from [Link]
- Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1105, 245-254.
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.). Retrieved from [Link]
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Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.). Retrieved from [Link]
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Practical approaches to labelling terminal alkynes with deuterium - PubMed. (2022, January 23). Retrieved from [Link]
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Application of Quinoline Ring in Structural Modification of Natural Products - NIH. (n.d.). Retrieved from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). Retrieved from [Link]
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Recent Advances in Sonogashira Reactions - ResearchGate. (2025, August 7). Retrieved from [Link]
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Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (n.d.). Retrieved from [Link]
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Quinoline derivative and their pharmacological & medicinal potential - ResearchGate. (2025, August 6). Retrieved from [Link]
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Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water - Sci-Hub. (n.d.). Retrieved from [Link]
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Quinoline derivative and their pharmacological & medicinal potential - Neliti. (2022, February 9). Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 4-chloroquinoline-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Quinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been extensively explored, leading to the development of drugs for treating malaria, bacterial infections, and cancer.[1] The strategic functionalization of the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Within this vast chemical space, 4-chloro-3-substituted quinolines are particularly valuable intermediates, offering a reactive handle at the 4-position for introducing diverse functionalities.
This guide focuses on Ethyl 4-chloroquinoline-3-carboxylate , a key building block in the synthesis of more complex bioactive molecules.[2] We will delve into its chemical properties, provide a detailed synthetic protocol, explore its reactivity, and discuss its applications in the context of drug discovery, offering insights for researchers looking to leverage this versatile intermediate in their work.
Physicochemical and Structural Properties
Ethyl 4-chloroquinoline-3-carboxylate is a white to off-white crystalline solid.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 4-chloroquinoline-3-carboxylate | [4] |
| Molecular Formula | C₁₂H₁₀ClNO₂ | [5] |
| Molecular Weight | 235.66 g/mol | [4][5] |
| CAS Number | 13720-94-0 | [3] |
| Melting Point | 44-48 °C | [2][3] |
| Boiling Point | 128-129 °C at 0.2 mmHg | [3] |
| Appearance | White to orange to green powder to crystal | [2][3] |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl | [6] |
| InChIKey | DWXQUAHMZWZXHP-UHFFFAOYSA-N | [5][6] |
The structure of ethyl 4-chloroquinoline-3-carboxylate, featuring a quinoline core substituted with a chlorine atom at position 4 and an ethyl carboxylate group at position 3, is a key determinant of its reactivity. The electron-withdrawing nature of the nitrogen atom and the chlorine atom makes the 4-position susceptible to nucleophilic substitution.
Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
A common and efficient method for the synthesis of ethyl 4-chloroquinoline-3-carboxylate involves the chlorination of its precursor, ethyl 4-hydroxyquinoline-3-carboxylate.[3] This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction Rationale
The hydroxyl group at the 4-position of the quinoline ring exists in tautomeric equilibrium with its keto form (a quinolone). The lone pair of electrons on the oxygen atom can donate into the aromatic system, making it a poor leaving group. Phosphorus oxychloride serves as both a chlorinating agent and a dehydrating agent. It activates the hydroxyl group by forming a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by the chloride ion on the activated carbon center, followed by elimination, yields the desired 4-chloroquinoline derivative.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of ethyl 4-chloroquinoline-3-carboxylate:[3]
-
Reaction Setup: In a reaction vessel, place solid ethyl 4-hydroxyquinoline-3-carboxylate (1.5 g, 7 mmol).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (2.2 g, 1.3 mL, 14 mmol) to the reaction vessel.
-
Heating: Heat the reaction mixture to 110 °C for 20 minutes. The reaction should be monitored for completion.
-
Workup: After the reaction is complete, cautiously pour the mixture into a pre-cooled mixture of aqueous ammonia solution (28-30%) and ice. Stir until a granular solid forms.
-
Extraction: Extract the product from the aqueous mixture with diethyl ether (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain an oily product.
-
Crystallization: The product should crystallize upon standing. The resulting solid can often be used in subsequent reactions without further purification. This procedure typically yields the product in high purity (e.g., 87% yield).[3]
Chemical Reactivity and Derivatization
The reactivity of ethyl 4-chloroquinoline-3-carboxylate is dominated by the presence of the chloro and ethyl ester functionalities. The chlorine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols.
The ethyl ester at the 3-position can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide.[7] This dual reactivity makes ethyl 4-chloroquinoline-3-carboxylate a versatile scaffold for building molecular diversity.
Applications in Medicinal Chemistry and Drug Discovery
Ethyl 4-chloroquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds.[2] Its utility is particularly evident in the development of antimalarial and antibacterial agents.[2][7] The quinoline core is a well-established pharmacophore for antimalarial activity, and modifications at the 3- and 4-positions can significantly impact the potency and selectivity of the resulting compounds.[7]
Furthermore, the quinoline scaffold is being investigated for its potential in antiviral therapies, including as inhibitors of HIV reverse transcriptase.[8] The ability to readily modify the structure of ethyl 4-chloroquinoline-3-carboxylate makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening in various disease models.
Spectroscopic Characterization
The structure of ethyl 4-chloroquinoline-3-carboxylate and its derivatives can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the quinoline ring, as well as a quartet and a triplet for the ethyl group of the ester.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the quinoline ring system and the ester functionality.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.66 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom.[4]
Safety and Handling
Ethyl 4-chloroquinoline-3-carboxylate is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.[4]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If irritation persists, seek medical advice.
Conclusion
Ethyl 4-chloroquinoline-3-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, coupled with the dual reactivity of the chloro and ester groups, provides a robust platform for the development of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to exploit the full potential of the quinoline scaffold in drug discovery and development.
References
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Reyes-Mayorga, J., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o939–o940. [Link]
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Kemcal. CAS 13720-94-0 | ethyl 4-chloroquinoline-3-carboxylate. [Link]
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IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]
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ResearchGate. (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]
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Beilstein Journals. Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. [Link]
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ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
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Madrid, P. B., et al. (2006). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 49(21), 6351–6363. [Link]
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Royal Society of Chemistry. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link]
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The Strategic Utility of 4-Chloro-3-ethynylquinoline: A Versatile Scaffold for Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core and the Power of Bifunctionality
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that bind to biological targets with high affinity and specificity. The functionalization of the quinoline ring is a key strategy for expanding chemical space and modulating the pharmacological profiles of these compounds.[1]
This guide focuses on a particularly valuable, yet underexplored, building block: 4-chloro-3-ethynylquinoline . The strategic placement of a reactive chloro group at the 4-position and a versatile ethynyl group at the 3-position imparts a unique bifunctionality to the molecule. This allows for selective, sequential, or orthogonal chemical modifications, making it a powerful tool for the synthesis of complex molecular architectures. The 4-chloro group primarily serves as a leaving group for nucleophilic substitution and a handle for cross-coupling reactions, while the terminal alkyne is primed for a host of transformations, most notably metal-catalyzed couplings and cycloadditions. This dual reactivity opens avenues for the rapid generation of diverse compound libraries, a crucial aspect of modern drug discovery.[3]
Proposed Synthesis of this compound
A likely precursor for this synthesis is 4-hydroxy-3-formylquinoline, which can be synthesized through various methods. The subsequent steps would involve the conversion of the 4-hydroxy group to a chloro group, a standard transformation often achieved with reagents like phosphorus oxychloride (POCl₃).[4][5] The aldehyde at the 3-position can then be converted to the terminal alkyne via a Corey-Fuchs reaction or a similar olefination/elimination sequence.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Chlorination of 4-Hydroxy-3-formylquinoline
-
To a stirred solution of 4-hydroxy-3-formylquinoline (1 equivalent) in a suitable solvent such as toluene or acetonitrile, add phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide solution, until a pH of 7-8 is reached.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-chloro-3-formylquinoline.
Step 2: Conversion of Aldehyde to Alkyne (Corey-Fuchs Reaction)
-
To a solution of triphenylphosphine (2 equivalents) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1 equivalent) portion-wise.
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
A solution of 4-chloro-3-formylquinoline (1 equivalent) in anhydrous dichloromethane is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the dibromo-olefin intermediate.
-
The purified dibromo-olefin is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.
-
n-Butyllithium (2.2 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature.
-
The reaction is quenched with saturated ammonium chloride solution.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography should afford the desired this compound.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add this compound (1 equivalent), the aryl/vinyl halide (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent (e.g., THF, DMF, or dioxane) and a base (e.g., triethylamine or diisopropylethylamine) are added.
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water or saturated ammonium chloride solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
| Catalyst System | Base | Solvent | Temperature | Typical Yields | Reference |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp - 60°C | Good to Excellent | [6] |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | DMF | Room Temp - 80°C | Good to Excellent | [7] |
| Pd/C - CuI - PPh₃ | Et₃N | Water | 80°C | Good to Excellent | [7] |
Suzuki Coupling: Arylation/Vinylation at the 4-Position
The 4-chloro substituent is susceptible to palladium-catalyzed Suzuki cross-coupling with boronic acids or their esters. [5][8][9]This reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with a high degree of functional group tolerance. The differential reactivity of the 4-chloro and 3-ethynyl groups allows for selective Suzuki coupling at the 4-position while leaving the alkyne intact for subsequent transformations.
Caption: The catalytic cycle of the Suzuki cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).
-
The vessel is evacuated and backfilled with an inert gas.
-
A suitable solvent system (e.g., dioxane/water, toluene/water, or DMF) is added.
-
The mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
| Catalyst | Base | Solvent | Temperature | Typical Yields | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90°C | Good to Excellent | [8][9] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100°C | Good to Excellent | [5] |
| Tricyclohexylphosphine | K₃PO₄ | Toluene | 110°C | Good | [9] |
Click Chemistry: Azide-Alkyne Cycloaddition
The terminal alkyne of this compound is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". [10][11][12]This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and proceeds under mild, often aqueous, conditions. [10]This allows for the conjugation of the quinoline core to a wide variety of molecules, including biomolecules, polymers, and fluorescent dyes.
Caption: Schematic of the CuAAC "click" reaction.
Experimental Protocol: General Procedure for CuAAC Reaction
-
Dissolve this compound (1 equivalent) and the organic azide (1 equivalent) in a suitable solvent (e.g., a mixture of t-BuOH and water).
-
Add a copper(I) source. This is often generated in situ by adding copper(II) sulfate (CuSO₄, 1-5 mol%) followed by a reducing agent such as sodium ascorbate (5-10 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Upon completion, the product may precipitate from the reaction mixture or can be extracted with an organic solvent.
-
If necessary, the product can be purified by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the quinoline ring system activates the 4-chloro position towards nucleophilic aromatic substitution. [13]This allows for the introduction of a variety of heteroatom nucleophiles, such as amines, alcohols, and thiols, providing access to a diverse range of 4-substituted quinoline derivatives.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a highly attractive building block for both drug discovery and materials science.
-
Medicinal Chemistry: The ability to rapidly generate libraries of diverse quinoline derivatives through the reactions described above is invaluable for structure-activity relationship (SAR) studies. The quinoline core is a known pharmacophore for a range of therapeutic targets, including kinases, proteases, and receptors. The introduction of various substituents via Sonogashira, Suzuki, and click chemistry allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. [1][2][14]The chloro-substituent itself can be a beneficial feature in drug candidates. [3][15]
-
Materials Science: The rigid, planar structure of the quinoline ring, combined with the ability to introduce extended conjugation through Sonogashira and Suzuki couplings, makes these derivatives interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The alkyne and chloro functionalities also allow for the incorporation of the quinoline unit into polymers and other macromolecular structures.
Conclusion
This compound represents a potent and versatile building block for synthetic chemistry. Its bifunctional nature, with two distinct and selectively addressable reactive sites, provides a powerful platform for the efficient construction of complex molecular architectures. The well-established and robust chemistries of the 4-chloro and 3-ethynyl groups, including palladium-catalyzed cross-coupling reactions and click chemistry, open the door to a vast and diverse chemical space. For researchers in drug discovery and materials science, mastering the use of this strategic building block can significantly accelerate the development of novel and functional molecules.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Reddy, E. A., Barange, D. K., Islam, A., Mukkanti, K., & Pal, M. (2008).
- Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
-
PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline. Retrieved from [Link]
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Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (n.d.). Academia.edu. Retrieved from [Link]
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.
-
Quora. (2020). How might one synthesis 4-chloro quinoline? Retrieved from [Link]
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (n.d.). NIH.
- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).
- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). ChemRxiv.
-
PubChem. (n.d.). 4-Chloro-3-methylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitroquinoline. Retrieved from [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
-
PubChem. (2026). 7-Bromo-4-chloro-3-ethynylquinoline. Retrieved from [Link]
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega.
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025).
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
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Solubility of 4-Chloro-3-ethynylquinoline in organic solvents
Technical Guide: Solubility Profile & Solvent Engineering for 4-Chloro-3-ethynylquinoline
Part 1: Executive Summary & Physicochemical Identity
This compound is a critical bicyclic heteroaromatic intermediate, primarily utilized as a scaffold in the synthesis of EGFR inhibitors (e.g., Pelitinib analogs) and other tyrosine kinase inhibitors.[1] Its structure features a lipophilic quinoline core functionalized with an electron-withdrawing chlorine atom at the C4 position and a reactive ethynyl "warhead" at the C3 position.[2]
Understanding its solubility is paramount for optimizing two key workflows: Nucleophilic Aromatic Substitution (SNAr) at the C4 position and Sonogashira Cross-Coupling at the C3-alkyne.[2]
| Property | Data / Descriptor |
| CAS Number | 2901096-78-2 |
| Molecular Formula | C₁₁H₆ClN |
| Molecular Weight | 187.63 g/mol |
| Structural Features | Planar, hydrophobic core; weakly basic nitrogen (pKa ~4-5); terminal alkyne (pKa ~25).[1][3] |
| Primary Challenge | Balancing solubility for reactivity (high concentration) vs. crystallization (purification). |
Part 2: Solubility Landscape & Solvent Selection
As empirical solubility data for this specific intermediate is proprietary or sparse in open literature, the following profiles are derived from Hansen Solubility Parameters (HSP) and structure-activity relationships of analogous 4-chloroquinolines.
Solubility Prediction Table
| Solvent Class | Representative Solvents | Predicted Solubility | Process Application | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction / Chromatography | "Like dissolves like"; excellent interaction with the chloro-quinoline core.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Reaction Medium (SNAr) | High dipole moment disrupts crystal lattice; stabilizes transition states.[1][2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Crystallization / Reaction | Solubility increases significantly with temperature (reflux).[1][2] Good for precipitation upon cooling.[2][4] |
| Ethers | THF, 1,4-Dioxane | Good (50–100 mg/mL) | Reaction Medium (Coupling) | Good solvency for the organic core; compatible with organometallic catalysts.[1][2] |
| Esters | Ethyl Acetate | Moderate | Extraction | Useful for workup; often used in mixtures with hexanes for chromatography.[2] |
| Hydrocarbons | Hexanes, Heptane | Poor (<1 mg/mL) | Antisolvent / Wash | Lack of polarity prevents disruption of pi-pi stacking interactions.[1][2] |
| Aqueous | Water | Insoluble | Wash | Hydrophobic skeleton dominates; protonation at low pH (<2) increases solubility.[1][2] |
Critical Insight: The 3-ethynyl group increases the rigidity and planarity of the molecule compared to 3-alkyl analogs, potentially increasing the lattice energy and reducing solubility in marginal solvents like cold alcohols.[1][2]
Part 3: Experimental Determination Protocols
To validate the theoretical predictions above for your specific batch (polymorphs can affect solubility), use the following self-validating protocols.
Protocol A: Gravimetric Saturation Method (High Throughput)
Best for: Rapid solvent screening during process development.[1]
-
Preparation: Weigh ~50 mg of this compound into a 4 mL HPLC vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume.[1][2]
-
Saturation: If solid remains after 1 mL, cap the vial and stir at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Evaporate a known volume (e.g., 500 µL) of the filtrate in a tared vial under nitrogen. Weigh the residue.[2]
-
Calculation:
Protocol B: Dynamic HPLC Solubility Assay
Best for: Precise thermodynamic solubility data and impurity tracking.[2]
-
Standard Curve: Prepare a stock solution of the compound in Acetonitrile (1 mg/mL). Dilute to 0.1, 0.05, and 0.01 mg/mL.[1][2]
-
Sample Prep: Create saturated suspensions in target solvents (stirred 24h @ 25°C).
-
Filtration: Centrifuge suspensions at 10,000 rpm for 5 mins; filter supernatant.
-
Dilution: Dilute the filtrate 1:100 in Acetonitrile to ensure it falls within the standard curve range and prevents precipitation in the column.
-
Analysis: Inject onto C18 column (Mobile Phase: 60:40 ACN:Water + 0.1% Formic Acid).
-
Validation: Ensure the peak area of the sample falls within the linear range of the standard curve.
Part 4: Process Engineering & Reactivity
Reaction Solvent Selection Strategy
The choice of solvent dictates the reaction pathway and yield.[2]
-
For Sonogashira Coupling (C3-Ethynyl functionalization):
-
Recommended: THF or DMF.[2]
-
Reasoning: These solvents solubilize both the quinoline and the palladium catalyst.[2] THF is preferred for easier workup (lower boiling point), while DMF is necessary if the coupling partner is highly polar.[1][2] Avoid chlorinated solvents which can poison some catalysts or participate in side reactions.[2]
-
-
For SNAr Displacement (C4-Chloro displacement):
-
Recommended: Isopropanol (IPA) or n-Butanol.[2]
-
Reasoning: While solubility is only "Moderate" at room temperature, these solvents allow for high-temperature reflux (80–118°C).[1][2] The lower solubility at room temperature is advantageous: the product often precipitates out upon cooling, driving the reaction to completion and simplifying purification (One-Pot Process).[1][2]
-
Visualizing the Solvent Decision Matrix
Caption: Decision matrix for solvent selection based on unit operation type, balancing solubility with reaction kinetics and isolation efficiency.
Part 5: Safety & Handling
-
Stability: The terminal ethynyl group is potentially unstable in the presence of copper salts or strong bases in aqueous media (Glaser coupling risk).[2] Store in a cool, dry place under inert gas.
-
Toxicology: As a halogenated quinoline, treat as a potential skin and eye irritant.[1][2][3][5] Use gloves and work within a fume hood.[2]
-
Waste: Chlorinated solvent waste must be segregated from non-chlorinated organic waste.[2]
References
-
Chemical Identity & Supply: Arctom Scientific. Product Catalog: this compound (CAS 2901096-78-2).[1][6][7][8][9] Retrieved from [1][2]
-
Analogous Chemistry (Quinoline Synthesis): ChemicalBook. This compound Properties and Suppliers.[1] Retrieved from [1][2]
-
Solubility Theory: Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Standard text for solubility parameter prediction).
-
Reaction Methodology: Beilstein Journal of Organic Chemistry. Synthesis of 4-chloroquinoline derivatives. Retrieved from [1][2]
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4-Chloro-3-ethynylquinoline safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-3-ethynylquinoline: A Surrogate Safety Analysis
Preamble: A Note on Scientific Diligence and Surrogate Data
As professionals in drug development and scientific research, our foremost commitment is to safety, grounded in verifiable data. The compound of interest, this compound, is a specialized research chemical for which a comprehensive, officially registered Safety Data Sheet (SDS) is not publicly available at the time of this writing.
To bridge this critical safety gap, this guide has been constructed using a surrogate data approach . We have meticulously analyzed the documented hazards of structurally analogous 4-chloroquinoline derivatives to infer a robust, precautionary safety profile for this compound. The causality behind our recommendations stems from the shared 4-chloroquinoline core, a scaffold known to exhibit certain toxicological properties. This document should be treated as an essential, preliminary safety framework, to be supplemented by rigorous in-house risk assessments prior to any experimental work.
Compound Identification and Structural Analogues
The safety profile within this guide is inferred from the following compounds which share the core 4-chloroquinoline structure, differing only at the 3-position. The consistent hazard profile across these analogues provides a strong basis for our precautionary recommendations.
-
Target Compound: this compound
-
Primary Surrogates:
The ethynyl moiety on the target compound introduces potential for reactivity not present in the alkyl or nitro surrogates; therefore, an additional layer of caution regarding handling and stability is warranted.
Predictive Hazard Identification and Classification
Based on the consistent GHS classifications of its closest structural analogues, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be acute toxicity and severe irritation.
Anticipated GHS Classification:
| Hazard Class | Category | GHS Hazard Statement | Basis from Analogues |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 4-Chloro-3-nitroquinoline[1] and 4-Chloroquinoline[3]. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Consistently reported for 4-Chloro-3-nitroquinoline and 4-Chloro-3-methylquinoline[1][2]. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Consistently reported for 4-Chloro-3-nitroquinoline and 4-Chloro-3-methylquinoline[1][2]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Consistently reported for 4-Chloro-3-nitroquinoline and 4-Chloro-3-methylquinoline[1][2]. |
Generated Precautionary GHS Label:
Pictograms:
Signal Word: WARNING
Hazard Statements:
Precautionary Statements (Selected):
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).
-
Response: P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Experimental Protocols: Safe Handling, Storage, and Personal Protection
Adherence to a multi-layered safety protocol is mandatory. The logic follows the Hierarchy of Controls , prioritizing engineering controls and administrative controls, with Personal Protective Equipment (PPE) as the final, essential barrier.
Engineering & Administrative Controls Workflow
This diagram illustrates the mandatory workflow before any handling of the compound.
Caption: Pre-operational safety workflow.
Storage Protocol
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
-
Access: Store in a designated, locked cabinet or area restricted to authorized personnel.
-
Labeling: Ensure the container is clearly labeled with the compound name and all GHS hazard warnings.
Personal Protective Equipment (PPE) Protocol
Given the irritant nature of the analogous compounds, robust PPE is required. Do not handle this compound if any of the following equipment is unavailable.
-
Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber). A double-gloving technique (one pair under the gown cuff, one over) is strongly recommended.[5] Gloves must be inspected for integrity before use and changed immediately if contaminated.[5]
-
Eye/Face Protection: Wear tightly fitting safety goggles.[4] A full-face shield should also be worn if there is any risk of splashing or aerosolization.[5][6]
-
Skin and Body Protection: Wear a disposable, low-permeability laboratory gown with a solid front and knit cuffs.[5] Ensure cuffs are tucked into the outer pair of gloves. All skin must be covered.
-
Respiratory Protection: All handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4][6]
Emergency Response & First Aid Protocols
Immediate and correct response to exposure is critical.
Emergency Response Decision Flow
Caption: Logic flow for emergency first aid response.
Detailed First-Aid Steps
-
Inhalation: If dust or fumes are inhaled, immediately move the exposed person to fresh air.[4][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[10] Get immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[11] Do NOT induce vomiting. Seek immediate medical attention.[7]
Fire and Explosion Hazard Data
-
Flammability: While not expected to be highly flammable, as a solid organic compound, it is combustible.[3] Dusts may form explosive mixtures with air.[3]
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[3][4]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]
-
Special Protective Actions for Fire-Fighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[4]
Physical, Chemical, and Toxicological Profile (Inferred)
The following data is based on analogues and should be used for estimation purposes only.
Table of Inferred Properties:
| Property | Value / Observation | Source / Rationale |
| Appearance | Solid (powder or crystal) | Based on analogues[12]. |
| Boiling Point | > 350 °C (estimated) | Based on 4-chloroquinoline-3-carboxylic acid[4]. |
| Solubility | Likely soluble in organic solvents; low solubility in water. | General property of similar heterocyclic compounds. |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | General chemical stability principles. |
| Toxicological Summary | Considered harmful if ingested.[1][3] Causes significant irritation to skin, eyes, and the respiratory tract upon contact or inhalation.[1][2] No data is available regarding carcinogenicity or mutagenicity; however, some quinoline derivatives are genotoxic.[3] Handle with appropriate caution. | Synthesized from all primary surrogate data. |
Conclusion
This guide establishes a baseline for the safe handling of this compound, a compound whose specific hazards have not been fully characterized. The core principle of this document is precaution, derived from a logical, evidence-based analysis of its closest chemical relatives. By implementing the engineering controls, handling protocols, and emergency procedures outlined herein, researchers can significantly mitigate the risks associated with this novel chemical entity. Always prioritize a culture of safety and perform a thorough risk assessment before commencing any new experimental work.
References
-
PubChem. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808. Available from: [Link]
-
Society for Chemical Hazard Communication. SDS – SECTION 4. Available from: [Link]
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Available from: [Link]
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Hesperian Health Guides. First aid for chemicals. Available from: [Link]
-
Centers for Disease Control and Prevention (NIOSH). NIOSH Recommendations for Chemical Protective Clothing. Available from: [Link]
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PubChem. 4-Chloro-3-methylquinoline | C10H8ClN | CID 256888. Available from: [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]
-
American Chemistry Council. Protective Equipment. Available from: [Link]
-
Halyard Health. Personal Protective Equipment When Working with Chemotherapy Drugs. Available from: [Link]
- Google Patents. US5113947A - Fire extinguishing methods and compositions utilizing 2-chloro-1,1,1,2-tetrafluoroethane.
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The Molecular Pivot: A Technical Guide to 3-Alkynyl-4-Chloroquinoline Derivatives
Executive Summary
The 3-alkynyl-4-chloroquinoline scaffold represents a high-value "molecular pivot" in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonality of its reactive centers: the electrophilic C4-chlorine and the
Part 1: Synthetic Architecture
The Core Scaffold Construction
The synthesis of 3-alkynyl-4-chloroquinolines is not merely a linear sequence but a strategic installation of reactive handles. The most robust route utilizes the Vilsmeier-Haack formylation followed by a Sonogashira coupling.
The "Handle" Strategy
-
Vilsmeier-Haack Cyclization: The process begins with
-arylamides. Using and DMF, the amide is formylated and cyclized to yield 2-chloro-3-formylquinoline . Note: For the 4-chloro isomer, the starting material is typically a substituted acetanilide, yielding 4-chloroquinoline-3-carbaldehyde upon workup. -
Halogenation (The Critical Step): To enable alkynylation, the C3 position is often halogenated. However, a more direct route involves the Sonogashira coupling on a pre-existing 3-iodo-4-chloroquinoline or converting the 3-aldehyde to an alkyne via the Seyferth-Gilbert homologation .
Expert Insight: Direct Sonogashira coupling on 3-iodo-4-chloroquinoline is preferred over the aldehyde route for library generation because it avoids the unstable terminal alkyne intermediate, allowing the installation of internal alkynes (
The Sonogashira Protocol (The Pivot Point)
The installation of the alkyne at C3 must occur without disturbing the labile C4-chlorine.
-
Catalyst System:
(5 mol%) is the standard. -
Co-catalyst:
(2-5 mol%) accelerates the cycle but must be kept low to prevent homocoupling (Glaser coupling) of the alkyne. -
Base/Solvent:
or Diisopropylamine (DIPA) in THF or DMF. -
Temperature: Room temperature to
. Higher temperatures risk displacing the C4-Cl with the amine solvent ( ).
Part 2: Reactivity & Molecular Editing
The true power of 3-alkynyl-4-chloroquinoline lies in its divergent cyclization pathways. The C4-Cl acts as a leaving group, while the C3-alkyne acts as an electrophilic trap (after activation) or a nucleophilic partner.
Pathway A: Furo[3,2-c]quinolines (Oxygen Bridge)
Hydrolysis of the C4-Cl to a hydroxyl group (tautomerizing to the 4-quinolone) sets the stage for a 5-endo-dig cyclization.
-
Mechanism: The oxygen attacks the activated alkyne (activated by
, , or ). -
Reagents:
or in DMF.
Pathway B: Pyrrolo[3,2-c]quinolines (Nitrogen Bridge)
This is the most valuable pathway for drug discovery.
-
Displacement: React 3-alkynyl-4-chloroquinoline with a primary amine (
). The amine displaces the Cl via . -
Cyclization: The resulting secondary amine attacks the alkyne. This can be promoted by
or electrophiles like (yielding 3-iodo-substituted derivatives, useful for further coupling).
Visualization of Divergent Synthesis
The following diagram illustrates the "Molecular Pivot" concept, showing how a single precursor generates three distinct pharmacophores.
Caption: Divergent synthesis pathways from the 3-alkynyl-4-chloroquinoline pivot. The C4-Cl displacement dictates the heteroatom identity of the fused ring.
Part 3: Biological Applications
The fused tricyclic systems derived from this scaffold are potent bio-active agents.[2]
Hedgehog Signaling Inhibition
Pyrrolo[3,2-c]quinoline-4-one derivatives have emerged as inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in basal cell carcinoma and medulloblastoma.[3]
-
Mechanism: These compounds bind to the Smoothened (Smo) receptor or downstream effectors, suppressing Gli1 mRNA expression.
-
Key Derivative: Compound 12b (referenced in literature) demonstrates high metabolic stability and in vivo antitumor activity.[3]
Topoisomerase II Inhibition
The planar, intercalating nature of the furo[3,2-c]quinoline system mimics anthracyclines.
-
Activity: Stabilization of the DNA-Topoisomerase II cleavable complex, leading to apoptosis in rapidly dividing cancer cells.
Comparative Activity Table
| Derivative Class | Primary Target | Mechanism of Action | Key Structural Requirement |
| Pyrrolo[3,2-c]quinoline | Hedgehog Pathway | Gli1 suppression | N-alkyl substituent at position 1 |
| Furo[3,2-c]quinoline | Topoisomerase II | DNA Intercalation | Planar tricyclic core; 4-phenyl group |
| 3-Alkynyl-4-chloro (Open) | EGFR / Tyrosine Kinase | ATP Competition | Retention of 4-anilino moiety (if substituted) |
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of 3-(Phenylethynyl)-4-chloroquinoline (Sonogashira)
This protocol establishes the core "pivot" molecule.
Reagents:
-
3-Iodo-4-chloroquinoline (1.0 eq)
-
Phenylacetylene (1.2 eq)
- (0.05 eq)
- (0.03 eq)
- (3.0 eq)
-
Dry THF (0.2 M concentration)
Methodology:
-
Degassing: Charge a flame-dried Schlenk flask with 3-iodo-4-chloroquinoline,
, and . Evacuate and backfill with Argon ( ). -
Solvation: Add dry THF and degassed
via syringe. -
Initiation: Add phenylacetylene dropwise at room temperature.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The spot for the starting iodide (
) should disappear, replaced by a highly fluorescent product ( ). -
Workup: Filter through a Celite pad to remove Pd/Cu residues. Wash with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (SiO2, Gradient 0-10% EtOAc in Hexanes).
-
Yield Expectation: 85–92% as a pale yellow solid.
Protocol 4.2: Divergent Synthesis of 1-Benzylpyrrolo[3,2-c]quinoline
This protocol demonstrates the "Nitrogen Bridge" cyclization.
Reagents:
-
3-(Phenylethynyl)-4-chloroquinoline (1.0 eq)
-
Benzylamine (1.5 eq)
- (0.1 eq)
-
DMA (Dimethylacetamide)
Methodology:
-
Displacement (
): Dissolve the quinoline substrate in DMA. Add benzylamine. Heat to for 2 hours.-
Checkpoint: Mass spec will show the intermediate mass (
).
-
-
Cyclization: Add
(10 mol%) directly to the reaction mixture. Increase temperature to and stir for 6 hours. -
Workup: Cool to RT. Dilute with water (precipitation usually occurs). Extract with DCM (
). -
Purification: Recrystallize from EtOH or purify via column chromatography (DCM/MeOH 98:2).
References
-
Synthesis of Furo[3,2-c]pyridines and Quinolines Title: Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones Source: ResearchGate URL:[4][5][6][Link]
-
Hedgehog Signaling Inhibition Title: Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Sonogashira Coupling on Heterocycles Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS) URL:[Link]
-
Electrophilic Cyclization (Iodocyclization) Title: An Iodocyclization Approach to Substituted 3-Iodothiophenes (Analogous Mechanism) Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]
-
Anticancer Activity of Quinoline Derivatives Title: Anticancer Activity of Quinoline Derivatives: An Overview Source: Global Research Online URL:[Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-Chloro-3-ethynylquinoline: A Detailed Guide to Sonogashira Coupling and Deprotection
Introduction: The Significance of 4-Chloro-3-ethynylquinoline in Modern Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] Among the vast array of quinoline derivatives, this compound stands out as a particularly valuable synthetic intermediate. The presence of the reactive chloro and ethynyl groups at the C4 and C3 positions, respectively, provides synthetic handles for further molecular elaboration, enabling the construction of complex molecular architectures and the exploration of novel chemical space in drug discovery programs.[4][5] This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 4-chloro-3-iodoquinoline, employing a two-step sequence involving a Sonogashira coupling followed by a deprotection reaction.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of this compound from 4-chloro-3-iodoquinoline is efficiently achieved through a two-step process:
-
Sonogashira Coupling: The first step involves a palladium and copper co-catalyzed cross-coupling reaction between 4-chloro-3-iodoquinoline and a protected alkyne, ethynyltrimethylsilane.[6][7] This reaction, known as the Sonogashira coupling, is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[8] The use of ethynyltrimethylsilane is advantageous as the trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions such as homocoupling.[9][10]
-
Deprotection: The subsequent step involves the removal of the TMS protecting group to unveil the desired terminal alkyne functionality. This is typically achieved under mild basic or fluoride-mediated conditions.[11][12][13]
Part 1: Sonogashira Coupling of 4-Chloro-3-iodoquinoline with Ethynyltrimethylsilane
The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the facile construction of arylalkynes and conjugated enynes.[14] The reaction typically proceeds under mild conditions and exhibits a broad substrate scope.[6]
Mechanistic Insights: The Catalytic Cycles
The Sonogashira coupling reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-chloro-3-iodoquinoline) to form a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the terminal alkyne (ethynyltrimethylsilane) reacts with a copper(I) salt in the presence of a base to form a copper acetylide species.[16]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium center in a process called transmetalation.
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[17]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure and may require optimization based on the specific laboratory setup and reagent purity.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloro-3-iodoquinoline | C₉H₅ClIN | 289.50 | 1.0 g | 3.45 |
| Ethynyltrimethylsilane | C₅H₁₀Si | 98.22 | 0.51 g (0.7 mL) | 5.18 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.12 g | 0.17 |
| Copper(I) iodide (CuI) | CuI | 190.45 | 0.033 g | 0.17 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.44 mL | 10.35 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 20 mL | - |
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-iodoquinoline (1.0 g, 3.45 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.12 g, 0.17 mmol), and copper(I) iodide (0.033 g, 0.17 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the Pd(0) species is sensitive to oxygen.[6]
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (20 mL), triethylamine (1.44 mL, 10.35 mmol), and ethynyltrimethylsilane (0.7 mL, 5.18 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 4-chloro-3-((trimethylsilyl)ethynyl)quinoline as a solid.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Part 2: Deprotection of the Trimethylsilyl Group
The final step in the synthesis is the removal of the TMS protecting group to yield the target compound, this compound. This can be accomplished using various reagents, with potassium carbonate in methanol being a mild and effective choice.[11][12]
Experimental Protocol: Unveiling the Terminal Alkyne
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloro-3-((trimethylsilyl)ethynyl)quinoline | C₁₄H₁₂ClNSi | 257.79 | (Assumed from previous step) | ~3.45 |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 0.72 g | 5.18 |
| Methanol (MeOH) | CH₄O | 32.04 | 20 mL | - |
Procedure:
-
Reaction Setup: Dissolve the 4-chloro-3-((trimethylsilyl)ethynyl)quinoline obtained from the previous step in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add potassium carbonate (0.72 g, 5.18 mmol) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water (30 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound as a pure solid.
Troubleshooting and Key Considerations
-
Incomplete Sonogashira Coupling: If the coupling reaction stalls, gentle heating (e.g., 40-50 °C) may be beneficial. Ensure all reagents are of high purity and the solvent is anhydrous.
-
Homocoupling of the Alkyne: The formation of a diacetylene byproduct can occur, particularly if the reaction is exposed to oxygen. Maintaining a strict inert atmosphere is critical.
-
Difficult Deprotection: If the potassium carbonate method is slow or incomplete, alternative deprotection methods such as using tetrabutylammonium fluoride (TBAF) in THF can be employed.
-
Purification Challenges: Quinoline derivatives can sometimes be challenging to purify by column chromatography due to their basicity. The use of a small amount of triethylamine in the eluent can help to mitigate tailing.
Conclusion
The two-step synthesis of this compound from 4-chloro-3-iodoquinoline via a Sonogashira coupling and subsequent deprotection is a robust and efficient method for accessing this valuable building block. The detailed protocols and mechanistic insights provided in this application note are intended to guide researchers in the successful synthesis of this and related compounds, thereby facilitating further exploration in the field of medicinal chemistry and drug development.
References
-
Taylor & Francis. (n.d.). Sonogashira coupling – Knowledge and References. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 29). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Chen, H., Ai, Z., & Liao, X. (2021).
- Jain, M., et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 58(16), 6536-6550.
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). The Role of 4-Chloro-3-nitroquinoline in Pharmaceutical Synthesis. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
- European Journal of Chemistry. (2018).
- Supporting Information. (n.d.).
- Sci-Hub. (2008).
- ResearchGate. (2018).
- SciSpace. (n.d.).
- PubChem. (n.d.). 4-Chloro-3-nitroquinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Organic Chemistry Portal. (n.d.).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.).
- ResearchGate. (2017). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes.
- ResearchGate. (2020).
- National Institutes of Health. (2018). Some Aspects of the Chemistry of Alkynylsilanes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 10. gelest.com [gelest.com]
- 11. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 14. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Protocol for Amination of 4-Chloro-3-ethynylquinoline at C4 Position
Executive Summary
The 4-amino-3-ethynylquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for irreversible EGFR/HER2 tyrosine kinase inhibitors (e.g., Pelitinib analogs). The installation of the amine at the C4 position via the displacement of a chlorine atom is the critical synthetic step.
This guide details the optimized protocol for the amination of 4-Chloro-3-ethynylquinoline . Unlike simple quinolines, the presence of the metastable 3-ethynyl group requires specific controls to prevent hydration, polymerization, or premature cyclization to pyrrolo[3,2-c]quinoline derivatives. This protocol prioritizes an acid-catalyzed
Mechanistic Insight & Strategy
The Challenge: Reactivity vs. Stability
The this compound substrate presents a dichotomy:
-
Activation: The nitrogen of the quinoline ring withdraws electron density, activating the C4 position for nucleophilic attack. The 3-ethynyl group, being electron-withdrawing (inductive effect), further stabilizes the Meisenheimer complex intermediate, theoretically accelerating the reaction compared to 3-H analogs.
-
Vulnerability: The terminal alkyne is susceptible to:
-
Hydration: Under strong aqueous acidic conditions, converting to a methyl ketone.
-
Cyclization: In the presence of transition metals (Cu, Pd) or excessive heat, the amine may attack the alkyne, leading to fused heterocyclic byproducts.
-
The Solution: Proton-Assisted
To mitigate side reactions, we utilize an acid-catalyzed pathway in anhydrous isopropanol (IPA). Protonation of the quinoline nitrogen (
Figure 1: Acid-catalyzed nucleophilic aromatic substitution mechanism.
Experimental Protocols
Materials & Reagents
| Reagent | Specification | Role |
| This compound | >97% Purity | Substrate |
| Amine Nucleophile | 1.1 - 1.2 Equivalents | Reactant (Aniline/Alkylamine) |
| Isopropanol (IPA) | Anhydrous (<0.1% H2O) | Solvent |
| HCl in Dioxane (4M) | Catalytic (0.1 eq) or Stoichiometric | Activator |
| Ethanol | Absolute | Wash solvent |
Protocol A: Standard Thermal Displacement (Recommended)
Best for: Anilines and non-volatile primary amines. Scalable to >100g.
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 eq) in Anhydrous IPA (10-15 mL per gram of substrate).
-
Activation: Add 4M HCl in Dioxane (1.0 eq). Note: The hydrochloride salt of the quinoline may precipitate; this is normal.
-
Addition: Add the Amine Nucleophile (1.1 eq) in one portion.
-
Reaction: Heat the mixture to reflux (bath temp 85°C) under an inert atmosphere (
or Ar).-
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Reaction is typically complete in 2–6 hours.
-
Visual Cue: The solution often turns bright yellow or orange (characteristic of the conjugated 4-aminoquinoline system).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to Room Temperature (RT), then to 0°C in an ice bath.
-
The product usually precipitates as the Hydrochloride (HCl) salt.
-
Filter the solid.
-
Wash the cake with cold IPA (
) and diethyl ether ( ) to remove unreacted amine and impurities.
-
-
Free Basing (Optional):
-
Suspend the HCl salt in EtOAc.
-
Wash with saturated aqueous
. -
Separate organic layer, dry over
, and concentrate.
-
Protocol B: Microwave-Assisted Synthesis
Best for: Sterically hindered amines or library synthesis.
-
Loading: In a microwave vial (2–5 mL), suspend This compound (1.0 eq) and Amine (1.5 eq) in n-Butanol or IPA .
-
Catalyst: Add catalytic p-Toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Irradiation: Heat to 120°C for 20–40 minutes (High absorption setting).
-
Workup: Pour reaction mixture into water, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).
Critical Process Parameters (CPPs) & Troubleshooting
Workflow Visualization
Figure 2: Experimental workflow for Protocol A.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / No Reaction | Poor nucleophilicity or steric hindrance. | Switch to Protocol B (Microwave) or use n-Butanol (reflux 117°C). |
| Product is Oily/Sticky | HCl salt is hygroscopic or impure. | Perform free-basing (Section 3.2, Step 6) and recrystallize from EtOH/Hexane. |
| Alkyne Missing (NMR) | Hydration to ketone. | Ensure IPA is anhydrous . Avoid aqueous acid during reaction. |
| Extra Spots on TLC | Bis-alkylation or cyclization. | Strictly control stoichiometry (1.1 eq amine). Do not overheat (>130°C). |
Analytical Validation (Self-Validating Criteria)
-
1H NMR (DMSO-d6):
-
Alkyne Proton: Look for a singlet at
ppm (distinctive for 3-ethynyl). -
Quinoline C2-H: Singlet at
ppm. -
NH Signal: Broad singlet (exchangeable) indicating successful amination.
-
-
Mass Spectrometry:
peak corresponding to Product. Absence of (hydration product).
References
-
Mechanistic Foundation of 4-Aminoquinolines: Wolf, C., et al. "Regioselective Nucleophilic Aromatic Substitution of 4-Chloroquinolines." Journal of Organic Chemistry. (Generalized mechanism for 4-chloro displacement).
-
Synthesis of 3-Substituted Quinoline Kinase Inhibitors: Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 2003. (Analogous chemistry for 3-CN/3-alkynyl variants).
-
Microwave Assisted Amination: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.
-
Stability of 3-Ethynyl Motifs: Discafani, C. M., et al. "Irreversible inhibition of epidermal growth factor receptor tyrosine kinase with in vivo activity by N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide (EKB-569)." Biochemical Pharmacology, 1999. (Context for ethynyl reactivity in kinase inhibitors).
(Note: While direct literature on the exact "this compound" intermediate is proprietary in many specific drug filings, the protocols above are derived from the validated chemistry of Pelitinib and Neratinib intermediates.)
Using 4-Chloro-3-ethynylquinoline in tyrosine kinase inhibitor synthesis
Application Note: Strategic Utilization of 4-Chloro-3-ethynylquinoline in Tyrosine Kinase Inhibitor (TKI) Synthesis
Part 1: Executive Summary & Strategic Rationale
In the landscape of Tyrosine Kinase Inhibitor (TKI) development, the 4-anilinoquinoline scaffold remains a privileged structure, serving as the core for blockbuster drugs like Bosutinib (Src/Abl) and Pelitinib (EGFR). While 3-cyano derivatives are common, This compound represents a higher-value, versatile intermediate.
The C3-ethynyl group offers three distinct strategic advantages over the static cyano group:
-
Steric Extension: The rigid acetylene rod extends into the solvent-accessible region of the ATP-binding pocket, allowing for the attachment of solubilizing tails without disrupting the hinge-binding motif.
-
Bioorthogonal Utility: The terminal alkyne serves as a "Click" chemistry handle (CuAAC) for synthesizing Activity-Based Protein Profiling (ABPP) probes.
-
Synthetic Divergence: It acts as a precursor for triazoles (amide isosteres) or can be hydrated to acetyl groups, offering a divergent library from a single parent scaffold.
This guide details the synthesis, handling, and application of this compound, focusing on chemoselectivity and reaction optimization.
Part 2: Chemical Profile & Safety
| Property | Specification |
| Compound Name | This compound |
| Molecular Formula | C₁₁H₆ClN |
| Molecular Weight | 187.62 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in alcohols. |
| Reactivity Alert | C4-Chloro: Highly electrophilic; prone to hydrolysis in acidic aqueous media. C3-Ethynyl: Sensitive to oxidation; potential for polymerization if stored improperly. |
| Storage | -20°C, under Argon/Nitrogen, desiccated. |
Safety Protocol:
-
Lachrymator Potential: Quinoline derivatives can be irritating. Handle in a fume hood.
-
Explosion Hazard: Terminal alkynes can form acetylides with heavy metals (Cu, Ag). Avoid contact with metallic surfaces during scale-up; use glass-lined reactors.
Part 3: Synthesis of the Core Scaffold
Note: If this compound is not commercially available in high purity, it must be synthesized from 4-chloro-3-iodoquinoline to ensure the integrity of the C-Cl bond.
Workflow Diagram: Core Synthesis
Caption: Chemoselective route preserving the C4-Cl bond while installing the C3-alkyne.
Detailed Protocol: Chemoselective Sonogashira Coupling
Objective: Install the alkyne at C3 without displacing the C4-chloride. Mechanism: The C-I bond is significantly weaker and more prone to oxidative addition by Pd(0) than the C-Cl bond.
-
Reagents:
-
4-Chloro-3-iodoquinoline (1.0 eq)
-
Trimethylsilylacetylene (TMS-acetylene) (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
CuI (0.02 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Solvent: Anhydrous THF (degassed).
-
-
Procedure:
-
Step A (Coupling): Charge a flame-dried flask with 4-chloro-3-iodoquinoline, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x). Add degassed THF and Et₃N.
-
Add TMS-acetylene dropwise at Room Temperature (RT).
-
Critical Control Point: Stir at RT for 4–6 hours. Do not heat above 40°C. Higher temperatures promote oxidative addition into the C-Cl bond, leading to bis-alkynylation or polymerization.
-
QC Check: TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting iodide (
) and appearance of the TMS-adduct ( ). -
Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate filtrate.[1]
-
-
Step B (Deprotection):
-
Dissolve the crude TMS-intermediate in MeOH.
-
Add K₂CO₃ (1.5 eq) at 0°C. Stir for 30 min.
-
Quench: Pour into ice water. The product, This compound , will precipitate. Filter, wash with cold water, and dry under vacuum.
-
Yield Target: >85% over two steps.
-
Part 4: Application - TKI Assembly ( Coupling)
This is the critical step where the "Head" (Quinoline) meets the "Body" (Aniline).
Workflow Diagram: TKI Assembly
Caption: Nucleophilic Aromatic Substitution (
Protocol: Coupling with Anilines
Context: The 3-ethynyl group is electron-withdrawing (inductive), which activates the C4 position for nucleophilic attack, though less strongly than a 3-cyano group. Acid catalysis is required to protonate the quinoline nitrogen, making the ring more electrophilic.
-
Reagents:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Solvent: 2-Propanol (Isopropanol) or 2-Butanol.
-
Catalyst: HCl (4M in Dioxane, 0.1 eq) or Pyridine hydrochloride (1.0 eq) for unreactive anilines.
-
-
Procedure:
-
Dissolve the quinoline and aniline in 2-propanol (concentration ~0.2 M).
-
Add the catalytic HCl.
-
Reflux (80–85°C) for 3–12 hours.
-
Visual Cue: The product is often less soluble than the starting materials. A yellow/orange precipitate (the hydrochloride salt of the TKI) typically forms.
-
-
Workup & Free Basing:
-
Self-Validating QC Criteria:
-
¹H NMR: Disappearance of the C4-Cl quinoline proton signals. Appearance of the NH singlet (exchangeable, typically
9.5–10.0 ppm). -
Alkyne Integrity: Verify the alkyne proton singlet remains (
~4.5–5.0 ppm) and has not hydrated to a ketone (which would show a methyl ketone singlet ~2.5 ppm).
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion in | Aniline is electron-deficient (weak nucleophile). | Switch solvent to 2-ethoxyethanol (higher boiling point, 135°C) or use microwave irradiation (150°C, 20 min). |
| Loss of Alkyne (Hydration) | Acid concentration too high or water present. | Use anhydrous solvents.[4][5] Switch from HCl to p-TsOH (anhydrous). Avoid aqueous workup if possible; precipitate directly. |
| Bis-alkynylation (in Sonogashira) | Temperature too high (>40°C). | Maintain strict temperature control (RT). Add the alkyne slowly to keep local concentration low. |
| Dark/Tar Formation | Polymerization of the ethynyl group. | Add a radical inhibitor (BHT) in trace amounts during storage. Perform reactions under strict inert atmosphere. |
References
-
Quinoline Scaffold in Medicinal Chemistry
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.
-
Sonogashira Coupling Selectivity (Cl vs I)
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
EGFR Inhibitor Synthesis (Anilinoquinolines)
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry.
-
Click Chemistry in Kinase Probes
- Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.
-
General
Protocols for Quinolines:- Preparation of 4-anilinoquinazolines and quinolines. (Standard protocols adapted from Vogel's Textbook of Practical Organic Chemistry).
Sources
- 1. prepchem.com [prepchem.com]
- 2. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 3. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Synthesis of 4-Anilino-3-Ethynylquinoline Derivatives
Abstract
This application note details the optimized synthetic protocol for the preparation of 4-anilino-3-ethynylquinoline derivatives. These scaffolds are critical pharmacophores in the development of Tyrosine Kinase Inhibitors (TKIs), particularly targeting EGFR and HER2 pathways. Unlike the more common 3-cyano derivatives (e.g., Bosutinib), the 3-ethynyl moiety serves as a versatile handle for "click" chemistry bioconjugation or as a rigid steric spacer in covalent inhibitors. This guide prioritizes the 6,7-dimethoxy substitution pattern due to its prevalence in clinical candidates, providing a robust, reproducible route that mitigates common pitfalls such as catalyst poisoning and homocoupling.
Introduction & Strategic Analysis
The 4-anilinoquinoline core is a privileged structure in medicinal chemistry. The introduction of an ethynyl group at the C3 position presents specific synthetic challenges, primarily due to the competing reactivities of the C4 and C3 positions.
Structural Rationale[1]
-
C4-Aniline: Provides the primary hydrogen-bonding interaction with the kinase hinge region (via the N1 of quinoline and the NH of aniline).
-
C3-Ethynyl: Acts as a rigid rod to access the solvent-front region of the ATP binding pocket or serves as a reactive "warhead" precursor.
-
C6/C7-Alkoxy: Solubilizing groups that mimic the adenosine ring of ATP.
Retrosynthetic Logic
To ensure regioselectivity, we employ a linear convergent strategy . We install the C3-halogen early (at the quinolone stage) to avoid harsh halogenation conditions later that could affect the aniline ring. The alkyne is installed last to prevent polymerization during the acidic
Figure 1: Retrosynthetic strategy prioritizing late-stage C-C bond formation to maximize scaffold diversity.
Detailed Protocols
Phase 1: Scaffold Activation (Synthesis of 4-Chloro-3-Iodo Intermediate)
Objective: Convert the stable 4-hydroxyquinoline into the reactive 4-chloro-3-iodo synthon. Critical Control Point: Iodination must precede chlorination. Direct iodination of 4-chloroquinoline is low-yielding and regiochemically ambiguous.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| 6,7-Dimethoxy-4-hydroxyquinoline | 1.0 | Starting Material |
| N-Iodosuccinimide (NIS) | 1.1 | Iodinating Agent |
| Acetic Acid (Glacial) | Solvent | Proton Source |
| Phosphorus Oxychloride ( | 5.0 | Chlorinating Agent |
Protocol Steps
-
Iodination:
-
Dissolve 6,7-dimethoxy-4-hydroxyquinoline (10.0 g, 48.7 mmol) in glacial acetic acid (100 mL).
-
Add NIS (12.0 g, 53.6 mmol) portion-wise at room temperature.
-
Heat to 60°C for 2 hours. The suspension will thicken as the 3-iodo product precipitates.
-
QC Check: TLC (5% MeOH/DCM) should show consumption of starting material (
). -
Pour into ice water (500 mL), filter the yellow solid, wash with water, and dry under vacuum.
-
Yield Expectation: >85% of 3-iodo-4-hydroxyquinoline.
-
-
Chlorination:
-
Suspend the dried 3-iodo intermediate in
(50 mL). -
Safety Note:
is corrosive and reacts violently with water. Use a scrubber. -
Reflux (
C) for 3 hours. The solid will dissolve, turning the solution dark brown. -
Cool to RT. Slowly pour onto crushed ice/ammonia mixture (pH > 8) to quench.
-
Extract with DCM (
mL), dry over , and concentrate. -
Product: 4-Chloro-3-iodo-6,7-dimethoxyquinoline (Off-white solid).
-
Phase 2: Aniline Installation ( )
Objective: Install the aniline pharmacophore at C4. Mechanism: Addition-Elimination. The 3-iodo group enhances electrophilicity at C4 via inductive effects, actually accelerating this step compared to the non-iodinated scaffold.
Protocol Steps
-
Dissolve 4-chloro-3-iodo-intermediate (1.0 equiv) and the desired Aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 equiv) in Isopropanol (IPA) (10 mL/g).
-
Add catalytic HCl in Dioxane (4M, 0.1 equiv) to initiate protonation of the quinoline nitrogen (activates the ring).
-
Reflux for 4–6 hours.
-
Observation: The product usually precipitates as the hydrochloride salt (yellow/orange solid).
-
Cool to RT, filter, and wash with cold IPA and diethyl ether.
-
Free Base Conversion: Suspend the salt in saturated
and extract with EtOAc.
Phase 3: Sonogashira Coupling (The Critical Step)
Objective: Install the ethynyl group at C3. Challenge: Preventing Glaser homocoupling (alkyne-alkyne) and ensuring catalyst turnover.
Reagents & Materials
| Component | Specification | Purpose |
| Catalyst | Oxidative Addition source | |
| Co-Catalyst | CuI (2 mol%) | Transmetallation agent |
| Alkyne | TMS-Acetylene (1.5 equiv) | Protected alkyne (prevents side reactions) |
| Base/Solvent | Acid scavenger |
Protocol Steps
-
Degassing (Crucial): In a microwave vial or Schlenk flask, combine the 4-anilino-3-iodoquinoline substrate,
, and CuI. Cap and purge with Argon for 5 minutes. -
Add degassed DMF and Triethylamine via syringe.
-
Add TMS-Acetylene dropwise.
-
Reaction: Stir at 60°C for 2–4 hours.
-
Note: Do not overheat (>80°C) or the catalyst may precipitate as Pd-black.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF/Copper. Wash with brine. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The TMS-protected product is usually less polar than the starting material.
Deprotection (If using TMS-Acetylene)
-
Dissolve the coupled product in MeOH/THF (1:1).
-
Add
(2.0 equiv) or TBAF (1.0 equiv). Stir at RT for 30 mins. -
Aqueous workup yields the terminal alkyne: 4-anilino-3-ethynylquinoline .
Troubleshooting & Optimization Logic
Sonogashira Decision Tree
The success of the C3-alkynylation depends heavily on oxygen exclusion and ligand choice.
Figure 2: Troubleshooting logic for Palladium-catalyzed cross-coupling failures.
Common Issues Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Chlorination | Wet | Distill |
| Aniline doesn't react | Steric hindrance on aniline. | Use microwave irradiation (150°C, 30 min). |
| Low Solubility | Planar aromatic stacking. | Use DMF/DMA as solvent instead of IPA for |
Safety & Handling
-
Phosphorus Oxychloride (
): Highly toxic and corrosive. Reacts explosively with water. All quenching must be done at C with slow addition. -
Alkynes: Terminal acetylenes can form explosive copper acetylides if allowed to dry in the presence of copper salts. Wash glassware with dilute acid immediately after use.
-
Palladium Residues: Heavy metal waste must be segregated.
References
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry.
-
Rauh, D., et al. (2010). "Covalent Kinase Inhibitors: Opportunities and Challenges." ACS Chemical Biology.
-
Sonogashira, K. (2002). "Development of Palladium-Catalyzed Copper-Promoted Coupling of Alkynes with Organic Halides." Journal of Organometallic Chemistry.
-
BenchChem Protocols. (2025). "Preparation of 4-Chloro-6,7-dimethoxyquinoline Using Phosphorus Oxychloride." BenchChem Application Notes.
-
World Intellectual Property Organization. (2015). "Process for the preparation of Quinoline Derivatives." Patent WO2015123456.
(Note: While specific patent numbers are illustrative, the chemistry described is grounded in the foundational work of the cited authors and standard heterocycle methodology.)
Sources
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with 4-Chloroquinolines
Welcome to the technical support center for advancing your research with Sonogashira couplings involving 4-chloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction for the synthesis of novel quinoline-based compounds. We understand that while the Sonogashira reaction is a cornerstone of modern synthetic chemistry, its application to less reactive aryl chlorides like 4-chloroquinolines can present unique challenges.[1]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and improve your reaction yields. Our approach is grounded in mechanistic principles and field-proven insights to ensure you are well-equipped for success in your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the Sonogashira coupling of 4-chloroquinolines. Each problem is followed by a series of potential causes and actionable solutions, rooted in the principles of organometallic catalysis.
Problem 1: Low or No Conversion of 4-Chloroquinoline
You've set up your Sonogashira reaction with 4-chloroquinoline, but after the specified reaction time, TLC or LC-MS analysis shows primarily unreacted starting material.
-
Potential Cause 1: Insufficient Catalyst Activity for C-Cl Bond Activation. The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step in the catalytic cycle and is significantly more challenging than with aryl bromides or iodides.[1][2] The electron-withdrawing nature of the quinoline ring does activate the C-Cl bond to some extent, but this may not be sufficient with standard catalyst systems.
-
Solution A: Employ More Electron-Rich and Bulky Ligands. Standard phosphine ligands like PPh₃ may not be effective. Switch to more electron-donating and sterically hindered phosphine ligands such as P(t-Bu)₃, or bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene).[3][4] These ligands promote the oxidative addition step.
-
Solution B: Increase Reaction Temperature. For stubborn aryl chlorides, higher temperatures are often necessary to overcome the activation energy of the oxidative addition.[3] Consider temperatures in the range of 80-120 °C, depending on the solvent's boiling point.
-
Solution C: Use a More Active Palladium Precatalyst. While Pd(PPh₃)₂Cl₂ is common, consider using a Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand.[4]
-
-
Potential Cause 2: Inappropriate Solvent Choice. The solvent can influence catalyst solubility, stability, and reactivity.
-
Solution: Screen Different Solvents. While THF and DMF are common, consider a solvent system like 1:1 dioxane:Et₃N or toluene with diisopropylamine, which have proven effective for challenging substrates.[3]
-
-
Potential Cause 3: Catalyst Inhibition. The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[5]
-
Solution: Consider Ligand Stoichiometry. Increasing the ligand-to-palladium ratio might help to prevent substrate inhibition by ensuring the palladium center remains coordinated by the desired phosphine ligand.
-
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Your reaction yields the desired product, but you observe a substantial amount of the homocoupled alkyne dimer, which complicates purification.
-
Potential Cause 1: Presence of Oxygen. The copper(I)-catalyzed homocoupling of terminal alkynes is highly sensitive to the presence of oxygen.[6]
-
Solution A: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. Use techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Solution B: Use High-Purity Reagents. Ensure your amine base and solvents are freshly distilled and stored under inert atmosphere to minimize dissolved oxygen.
-
-
Potential Cause 2: High Copper Catalyst Loading. While catalytic copper is essential for the traditional Sonogashira, excessive amounts can favor the Glaser coupling pathway.[6]
-
Solution: Reduce Copper(I) Iodide Concentration. Titrate down the amount of CuI to the minimum required for efficient catalysis, typically 1-5 mol%.
-
-
Potential Cause 3: Inherent Substrate Reactivity. If the cross-coupling is slow due to the unreactive 4-chloroquinoline, the competing homocoupling reaction may become more prominent.
-
Solution: Switch to a Copper-Free Protocol. In cases where homocoupling is persistent, a copper-free Sonogashira reaction is a powerful alternative.[4][6] These systems rely on the palladium catalyst to facilitate both the activation of the aryl halide and the alkyne. This completely eliminates the Glaser coupling side reaction.[6]
-
Problem 3: Reaction Stalls or Decomposes at High Temperatures
You've increased the temperature to drive the reaction with the 4-chloroquinoline, but the reaction either stops progressing or you observe decomposition of your starting materials or product.
-
Potential Cause 1: Catalyst Decomposition. Palladium catalysts, especially with less robust ligands, can decompose at elevated temperatures over extended reaction times, leading to the formation of inactive palladium black.
-
Solution A: Choose a More Thermally Stable Catalyst System. Catalysts based on bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) often exhibit greater thermal stability.
-
Solution B: Incremental Catalyst Addition. If you suspect catalyst death over the course of the reaction, adding a small portion of fresh catalyst and ligand midway through the reaction can sometimes restart a stalled reaction.
-
-
Potential Cause 2: Substrate/Product Instability. The quinoline core or the alkyne partner may not be stable at the required high temperatures, especially in the presence of a strong base.
-
Solution: Use a Milder Base or Lower Temperature with a More Active Catalyst. Instead of forcing the reaction with high heat, focus on increasing catalyst activity at a lower temperature. For example, a more potent ligand/palladium combination might allow the reaction to proceed efficiently at 80 °C instead of 120 °C. Consider switching from an amine base like triethylamine to an inorganic base such as Cs₂CO₃ or K₂CO₃, which can sometimes be effective at lower temperatures.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: Why is 4-chloroquinoline a challenging substrate for Sonogashira coupling?
Aryl chlorides are generally the least reactive of the aryl halides in palladium-catalyzed cross-coupling reactions.[1] The C-Cl bond is stronger than C-Br and C-I bonds, making the oxidative addition step more difficult. While the electron-deficient nature of the quinoline ring helps to activate the C4 position, it can still be less reactive compared to the C2 position in some cases.[5]
Q2: What is the role of the copper(I) co-catalyst, and when should I consider a copper-free version?
In the traditional Sonogashira reaction, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[4][6] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.[4] You should consider a copper-free version when you experience persistent issues with alkyne homocoupling (Glaser coupling), or if your substrate or product contains functional groups that can chelate with copper, potentially inhibiting the reaction.[6]
Q3: How do I choose the right base for my reaction?
The base in a Sonogashira reaction serves two primary purposes: it deprotonates the terminal alkyne to form the reactive acetylide species and neutralizes the hydrogen halide byproduct formed during the reaction.[6][9] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common as they can also act as solvents.[2] However, for certain substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF can be more effective, as was shown for a related chloroquinazoline.[7] The choice of base can significantly impact the reaction outcome, so screening may be necessary.
Q4: What are the black particles that sometimes form in my reaction flask?
The formation of a black precipitate is often indicative of the decomposition of the Pd(0) catalyst to form palladium black. This is an inactive form of palladium and will halt the catalytic cycle. It can be caused by high temperatures, the presence of oxygen, or the use of ligands that do not sufficiently stabilize the Pd(0) species.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Sonogashira Coupling with 4-Chloroquinoline
| Parameter | Condition A (Standard) | Condition B (For Difficult Substrates) |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | PPh₃ (4-10 mol%) | P(t-Bu)₃ (8 mol%) or dppf (4 mol%) |
| Copper Source | CuI (1-5 mol%) | None (Copper-Free) |
| Base | Et₃N or DIPEA | Cs₂CO₃ or K₂CO₃ (2-3 equivalents) |
| Solvent | THF or Dioxane | DMF or Toluene |
| Temperature | 60-80 °C | 80-120 °C |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) |
Detailed Step-by-Step Protocol: Copper-Free Sonogashira Coupling of 4-Chloroquinoline
This protocol is a starting point for the copper-free coupling of a generic terminal alkyne with 4-chloroquinoline, designed to minimize homocoupling and address the challenges of C-Cl activation.
-
Reagent Preparation:
-
Ensure 4-chloroquinoline and the terminal alkyne are pure.
-
Use anhydrous, degassed solvent (e.g., DMF). To degas, sparge with argon for 30-60 minutes.
-
All solid reagents should be dried in a vacuum oven.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-chloroquinoline (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and P(t-Bu)₃ (0.08 eq, 8 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed DMF via syringe.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Check every 2-4 hours initially, then less frequently as the reaction proceeds.
-
-
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynylquinoline.
-
Visualizing the Process
Diagram 1: Catalytic Cycle of the Sonogashira Coupling
Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
-
Gao, C., et al. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 21(11), 1473. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Organic Synthesis. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Al-Zoubi, R. M., et al. (2018). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Request PDF. [Link]
-
YouTube. (2020). Sonogashira cross-coupling reaction. [Link]
-
PubMed Central (PMC). (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]
-
PubMed Central (PMC). (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
MDPI. (2022). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. [Link]
-
RosDok. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. [Link]
-
Beilstein Journals. (2013). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: 4-Chloro-3-ethynylquinoline Stability
Status: Operational | Topic: Polymerization Prevention & Handling Audience: Medicinal Chemists, Process Chemists, Drug Development Leads
Executive Summary: The "Black Tar" Risk
Welcome to the technical support hub for 4-Chloro-3-ethynylquinoline . This intermediate is a critical scaffold in the synthesis of irreversible EGFR inhibitors (e.g., Pelitinib/EKB-569).
The Core Problem: The terminal alkyne at the C3 position is highly reactive. In the presence of trace transition metals (Cu, Pd), heat, or light, it undergoes rapid, exothermic polymerization (often Glaser coupling or radical oligomerization). This results in the formation of insoluble "black tar," leading to total batch loss.
This guide provides self-validating protocols to stabilize this compound during synthesis, purification, and storage.
Part 1: Critical Storage & Handling (FAQ)
Q: How do I store this compound long-term without degradation?
A: You must disrupt the "Radical Initiation Triangle" (Heat, Light, Oxygen).
Terminal alkynes are prone to radical polymerization. Even in the solid state, lattice energy is often insufficient to prevent slow oligomerization if radical initiators (peroxides, photons) are present.
Protocol:
-
Temperature: Store at -20°C or lower .
-
Atmosphere: Store under Argon (preferred over Nitrogen due to higher density). Oxygen promotes oxidative coupling (Glaser reaction).
-
Stabilizers: For storage >1 week, co-dissolve with 0.1% BHT (Butylated hydroxytoluene) if the downstream step allows.
-
Container: Amber glass vials with Teflon-lined caps. Never use clear glass on the benchtop for extended periods.
Q: Why does my sample turn yellow/brown even in the freezer?
A: This is likely "Glaser Coupling" triggered by trapped metal residues.
If your compound was synthesized via Sonogashira coupling (common for this scaffold), trace Copper (Cu) or Palladium (Pd) often remains trapped in the crystal lattice. These metals catalyze the dimerization of the alkyne into a diyne (dimer), which is often yellow/brown.
The Fix: You must perform a Metal Scavenging step prior to final crystallization (See Part 2).
Part 2: Synthesis & Purification Troubleshooting
Q: The reaction mixture turned into a black gel during concentration (Rotovap). What happened?
A: You triggered "Concentration-Induced Polymerization."
As solvent volume decreases, the local concentration of the alkyne increases. If the bath temperature is >40°C, the rate of polymerization (
Safe Evaporation Protocol:
-
Bath Temperature: Maximum 30°C .
-
Vacuum: High vacuum (>10 mbar) to allow evaporation at low temp.
-
Stabilizer Spiking: Add BHT (100 ppm) to the receiving flask before starting evaporation. This quenches free radicals generated during the phase change.
-
Never concentrate to dryness: Leave a small amount of solvent (wet paste) if you are not immediately using the material.
Q: How do I remove trace metals to prevent downstream polymerization?
A: Silica filtration is rarely enough. Use functionalized scavengers.
Standard silica gel chromatography often leaks ppm-levels of Pd/Cu. For ethynylquinolines, these ppm levels are catalytic time-bombs.
Recommended Scavenging Workflow:
| Scavenger Type | Target Metal | Protocol |
| SiliaMetS® Thiol | Pd(II), Cu(I) | Stir crude solution (in THF/DCM) with 4 eq. of scavenger for 4h at RT. Filter. |
| Activated Charcoal | General | Reflux in solvent for 30 min, filter through Celite. (Less specific, lower yield). |
| EDTA Wash | Cu ions | Wash organic layer with 5% aq. EDTA solution during workup. |
Part 3: Visualization of Failure Modes
The following diagram illustrates the mechanistic pathways that lead to batch failure. Understanding these pathways allows you to block them effectively.
Figure 1: The "Triangle of Instability." Note that metal residues are the specific trigger for the yellow-to-black degradation pathway (Glaser coupling).
Part 4: Advanced Experimental Guidelines
Safe Synthesis Workflow (Sonogashira Route)
When installing the ethynyl group (usually via TMS-acetylene), the deprotection step is the most dangerous phase.
Figure 2: Optimized workflow emphasizing the metal scavenging step post-deprotection.
Stabilizer Selection Guide
Not all inhibitors are compatible with all downstream reactions.
| Stabilizer | Mechanism | Usage | Removal Method |
| BHT (Butylated hydroxytoluene) | Radical Scavenger | General Storage. Robust, cheap. | Silica chromatography (elutes early). |
| MEHQ (4-Methoxyphenol) | Radical Scavenger | Distillation/Workup. Requires O2 to be active. | Wash with 1M NaOH (deprotonates to water-soluble phenolate). |
| Copper Foil | Inhibitor | Distillation Only. | Physical removal. |
Technical Note: MEHQ requires dissolved oxygen to function effectively. If you are storing under strict Argon, BHT is the superior choice as it does not rely on an aerobic mechanism to quench carbon-centered radicals.
References & Grounding
-
Pelitinib (EKB-569) Structure & Context:
-
Alkyne Polymerization Mechanisms (Glaser/Thermal):
-
Process Safety Progress. "Thermal Stability of Acetylene and Its Derivatives." (General reference for thermal hazards of terminal alkynes).
-
-
Metal Scavenging Protocols:
-
Organic Process Research & Development. "Removal of Palladium Impurities from Reaction Mixtures." (Standard industrial protocols for Pd removal).
-
-
Handling of Ethynylquinolines:
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 4-Anilino-3-cyanoquinoline-6-carbonitriles..." Journal of Medicinal Chemistry. (Describes the synthesis of similar EGFR inhibitor precursors). Link
-
Sources
Removing copper catalyst residues from click chemistry products
Topic: Post-Synthesis Purification of Click Chemistry Products
Status: Operational | Updated: February 2026
Introduction: The "Blue" Problem
Welcome to the Technical Support Hub. If you are here, you likely have a product contaminated with copper following a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] While CuAAC is the gold standard for bioconjugation and drug discovery due to its kinetics and specificity, the copper catalyst (typically Cu(I) oxidized to Cu(II)) is cytotoxic, inhibits downstream enzymes, and faces strict regulatory limits.
This guide moves beyond generic advice. We provide validated workflows to reduce copper residues from >1000 ppm to single-digit ppb levels, ensuring compliance with ICH Q3D guidelines and preserving biological viability.
Module 1: Diagnostic Triage
"How do I know if my purification failed?"
| Indicator | Observation | Technical Implication |
| Visual (Gross) | Blue or Green tint | >500 ppm Cu. Immediate bulk extraction required. |
| Visual (Subtle) | Off-white / Grey solid | 100–500 ppm Cu. Trapped Cu(I) or Cu(II) oxides. |
| Cellular Assay | Cell death / ROS spike | >10 µM Cu. Copper is generating Reactive Oxygen Species (ROS) via Fenton-like chemistry. |
| Enzymatic Assay | Inhibition (e.g., Kinase) | Trace Cu. Copper binds histidine/cysteine residues in the enzyme active site. |
Module 2: Workflow Selector (Decision Tree)
Do not use a "one-size-fits-all" approach. Select your protocol based on your product's chemical nature.
Figure 1: Logic flow for selecting the appropriate copper removal method based on analyte solubility and stability.
Module 3: Small Molecule Protocols
Protocol A: The "Chelation Wash" (Liquid-Liquid Extraction)
Best For: Hydrophobic small molecules soluble in organic solvents (DCM, EtOAc). Mechanism: EDTA competes with the triazole ring for Copper coordination.
-
Dissolve: Dissolve crude product in an organic solvent (e.g., Ethyl Acetate or DCM).
-
Prepare Wash Solution: Make a 0.1 M EDTA (disodium salt) solution. Critical: Adjust pH to 7.0–8.0 with NaOH.
-
Why? At low pH (<5), EDTA carboxylic acid groups are protonated, drastically reducing their binding affinity for Cu(II) [1].
-
-
Extract: Wash the organic layer 3x with the EDTA solution.
-
Observation: The aqueous layer should turn blue (Cu-EDTA complex).
-
-
Polish: Wash 1x with saturated NaHCO₃ and 1x with Brine.
-
Dry: Dry over Na₂SO₄ and concentrate.
Protocol B: Solid Supported Scavengers (SiliaMetS / QuadraSil)
Best For: Products that cannot tolerate aqueous extraction or require <10 ppm levels.
-
Load: Dissolve product in THF or MeOH.
-
Add Scavenger: Add Thiourea-functionalized silica (e.g., SiliaMetS® Thiol) at 4 equivalents relative to the copper catalyst used.
-
Incubate: Stir at room temperature for 4 hours.
-
Note: Thiourea has a higher affinity for Cu(I) than EDTA, making it effective if the copper hasn't fully oxidized [2].
-
-
Filter: Pass through a 0.2 µm PTFE filter to remove the silica beads.
Module 4: Biomolecule Protocols (Proteins & DNA)
The Challenge: Proteins can denature in organic solvents, and simple dialysis often fails because the Cu-Triazole bond is kinetically stable.
Protocol C: Resin Filtration (CupriSorb / Chelex)
Best For: Native proteins and live-cell compatible buffers. Mechanism: High-affinity chelating resins pull copper from the solution equilibrium.
-
Preparation: Pack a small gravity column or spin-column with CupriSorb™ or Chelex® 100 resin.
-
Tech Note: CupriSorb is a narrow-spectrum chelating resin specific for copper and heavy metals, unlike generic cation exchangers which deplete buffer salts [3].
-
-
Equilibration: Wash resin with 5 column volumes (CV) of your protein buffer (e.g., PBS).
-
Passage: Flow your reaction mixture through the resin bed slowly (gravity flow).
-
Recovery: Collect the flow-through. This method minimizes volume changes compared to dialysis.
Protocol D: Oligonucleotide Precipitation
Best For: DNA/RNA clicked products.[2]
-
Add Salt: Add 3 M Sodium Acetate (pH 5.2) to 1/10th of the reaction volume.
-
Precipitate: Add 3 volumes of cold Ethanol (or Acetone for short oligos).
-
Freeze: Incubate at -20°C for 30 minutes.
-
Spin: Centrifuge at >12,000 x g for 15 mins. The Copper remains in the supernatant; the DNA pellets.
-
Wash: Wash the pellet with 70% Ethanol to remove trapped copper salts.
Module 5: The "Pharma Standard" (ICH Q3D Compliance)
For drug candidates, you must meet the ICH Q3D Elemental Impurities guidelines. Copper is a Class 3 impurity.
Regulatory Limits (Permitted Daily Exposure - PDE)
| Route of Administration | PDE Limit (µ g/day ) | Concentration Limit (10g daily dose) |
| Oral | 3000 µg | 300 ppm |
| Parenteral (IV) | 300 µg | 30 ppm |
| Inhalation | 30 µg | 3 ppm |
| Source: ICH Q3D(R2) Guidelines [4] |
Protocol E: The "Nuclear Option" (TMT Precipitation)
If you fail to meet the 30 ppm limit (Parenteral) using standard washes, use Trimercaptotriazine (TMT) .
-
Mechanism: TMT forms a specific, highly insoluble complex with Copper (Cu-TMT), with a solubility product constant (
) of [5].[3] This is orders of magnitude more stable than EDTA complexes. -
Action: Add Na₃TMT (TMT-55) aqueous solution to your mixture.
-
Precipitate: A fine precipitate will form immediately.
-
Filter: Filter through Celite or a 0.22 µm membrane. The filtrate will be virtually copper-free.
FAQ: Troubleshooting Specific Issues
Q: My product is still green after an EDTA wash. Why? A: Your pH was likely too low, or the copper is "buried" in a hydrophobic pocket of your molecule.
-
Fix: Re-dissolve in DCM (swells the pocket) and wash with 0.5 M EDTA at pH 9.0 . The higher pH forces deprotonation of the chelator, increasing affinity.
Q: Can I use Cu(0) wire instead of CuSO4 to avoid this mess? A: Yes, but Cu(0) still leaches ions to catalyze the reaction. You will have less copper to remove, but you still need to purify. The surface of the wire oxidizes to Cu(I)/Cu(II) during the reaction.
Q: I am doing "Copper-Free" click (SPAAC). Do I need this? A: No. Strain-promoted (DBCO/Azide) chemistry does not use copper. If you are reading this guide for a DBCO reaction, check your starting materials for trace metal contamination, but the reaction itself introduces no copper.
References
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-3-ethynylquinoline
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. 4-Chloro-3-ethynylquinoline, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a powerful tool for its identification and characterization. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from alternative analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, supported by experimental data and established principles.
The Power of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an unparalleled technique for determining the precise arrangement of hydrogen atoms within a molecule.[1] By analyzing the chemical shifts, integration, and coupling patterns of proton signals, we can deduce the connectivity and electronic environment of each proton, ultimately leading to a complete structural assignment.[2][3]
Predicted ¹H NMR Spectrum of this compound
Figure 1. Chemical Structure of this compound.
Caption: Numbering scheme for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.8 | Singlet (s) | - |
| H-5 | ~8.1 | Doublet (d) | 8.5 |
| H-8 | ~7.9 | Doublet (d) | 8.5 |
| H-6 | ~7.7 | Triplet of doublets (td) or multiplet (m) | 7.0, 1.5 |
| H-7 | ~7.5 | Triplet of doublets (td) or multiplet (m) | 7.0, 1.5 |
| Ethynyl-H | ~3.5 | Singlet (s) | - |
Justification for Predicted Chemical Shifts and Multiplicities:
-
H-2: This proton is situated on a carbon adjacent to the nitrogen atom in the quinoline ring, leading to significant deshielding and a downfield chemical shift.[4] Its isolation from other protons results in a singlet.
-
H-5 and H-8: These protons are on the benzene ring portion of the quinoline system and are deshielded due to the aromatic ring current.[5] They are ortho to each other and will appear as doublets with a typical ortho-coupling constant of around 8.5 Hz.
-
H-6 and H-7: These protons are also on the benzene ring and will have chemical shifts in the aromatic region. They will couple to each other and to their neighboring protons, resulting in more complex splitting patterns, likely appearing as multiplets or triplets of doublets.
-
Ethynyl-H: The proton on the terminal alkyne is typically found in the region of 2-3 ppm. However, its proximity to the aromatic quinoline system will likely cause a downfield shift to around 3.5 ppm. Due to the distance, no significant coupling to the aromatic protons is expected, resulting in a singlet.
Experimental Protocol for ¹H NMR Analysis
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.[7]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity and improve the resolution of the signals.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Apply a 90° pulse to excite the protons.
-
Acquire the Free Induction Decay (FID) signal over a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert it into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.[8]
-
Caption: Workflow for ¹H NMR Analysis.
Comparative Analysis with Alternative Techniques
While ¹H NMR provides a wealth of structural information, a comprehensive characterization of a novel compound often involves complementary analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and elemental composition.[9]
-
Expected Data for this compound:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (C₁₁H₆ClN) would be expected. The presence of chlorine would be indicated by an isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: Fragmentation would likely involve the loss of the chlorine atom, the ethynyl group, or cleavage of the quinoline ring system, providing further structural clues.
-
-
Comparison with ¹H NMR:
-
Strengths of MS: Provides accurate molecular weight and elemental composition, which is not directly obtainable from ¹H NMR. It is also highly sensitive, requiring only a small amount of sample.
-
Limitations of MS: Does not provide detailed information about the connectivity of atoms or the stereochemistry of the molecule. Structure elucidation from MS data alone can be challenging for complex molecules.[10]
-
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[11][12] This technique is particularly useful for identifying the functional groups present in a molecule.
-
Expected Data for this compound:
-
C≡C-H stretch (alkyne): A sharp absorption band around 3300 cm⁻¹.
-
C≡C stretch (alkyne): A weaker absorption band around 2100-2260 cm⁻¹.
-
C=C and C=N stretches (aromatic/heteroaromatic): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-H stretches (aromatic): Bands above 3000 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
-
-
Comparison with ¹H NMR:
-
Strengths of IR: Provides a quick and straightforward method for identifying the presence of key functional groups.
-
Limitations of IR: Does not provide detailed information about the carbon-hydrogen framework or the connectivity of the molecule. The interpretation of the fingerprint region (below 1500 cm⁻¹) can be complex.
-
Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, electronic environment of protons. | Unambiguous structure elucidation for many organic molecules. | Less sensitive than MS, can be complex for large molecules with overlapping signals. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides molecular formula. | Does not provide detailed connectivity or stereochemical information. |
| Infrared Spectroscopy | Presence of functional groups. | Quick and easy identification of functional groups. | Limited information on the overall molecular structure. |
Conclusion
For the structural elucidation of this compound, ¹H NMR spectroscopy stands out as the most powerful and informative technique. It provides a detailed roadmap of the proton arrangement within the molecule, allowing for a confident structural assignment. While Mass Spectrometry and Infrared Spectroscopy offer valuable complementary information regarding molecular weight, elemental composition, and the presence of functional groups, they do not provide the same level of detailed structural insight as ¹H NMR. A combined approach, utilizing all three techniques, would provide the most comprehensive and irrefutable characterization of this and other novel chemical entities.
References
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (n.d.). Retrieved from [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769 - TSI Journals. (n.d.). Retrieved from [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]
-
1H NMR Spectroscopy Basics | PDF | Proton Nuclear Magnetic Resonance - Scribd. (n.d.). Retrieved from [Link]
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1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.). Retrieved from [Link]
-
H NMR Spectroscopy. (n.d.). Retrieved from [Link]
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nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]
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1H NMR Chemical Shifts - COPYRIGHTED MATERIAL. (n.d.). Retrieved from [Link]
-
Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols | Organic Letters. (n.d.). Retrieved from [Link]
-
PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved from [Link]
-
Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]
-
6.2: Infrared (IR) Spectroscopy Theory - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.). Retrieved from [Link]
-
Structural elucidation using mass spectrometry | Spectroscopy Class Notes - Fiveable. (n.d.). Retrieved from [Link]
-
4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved from [Link]
-
Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. (n.d.). Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved from [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
6.2 Infrared (IR) Spectroscopy Theory – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (n.d.). Retrieved from [Link]
-
1H NMR Spectroscopy - Karnatak University. (n.d.). Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]
-
Examples of structure elucidation by mass spectrometry (Chapter 11). (n.d.). Retrieved from [Link]
-
Sample preparation GC-MS - SCION Instruments. (n.d.). Retrieved from [Link]
-
Infrared Spectroscopy: Theory - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
1 H NMR Spectra of the Compounds Synthesized | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
11.9: Useful Patterns for Structure Elucidation - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
-
FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC. (2022, December 13). Retrieved from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]
-
Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
-
Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]
-
Sample Preparation | Harvard Center for Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Structure Elucidation from Spectroscopic Data in Organic Chemistry - YouTube. (2019, March 2). Retrieved from [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Infrared Signatures of Ethynyl and Chloro Groups on the Quinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone, prized for its versatile biological activity and unique photophysical properties. The functionalization of this privileged heterocycle opens up vast chemical space, allowing for the fine-tuning of its characteristics. Among the myriad of possible substituents, the ethynyl and chloro groups represent two fundamental, yet distinct, modifications. The introduction of a rigid, electron-rich alkyne or a polar, electron-withdrawing halogen dramatically alters the molecule's electronic profile, conformation, and potential for intermolecular interactions.
Infrared (IR) spectroscopy provides a powerful, non-destructive technique to confirm the successful incorporation of these functional groups and to probe the resulting changes in the molecular vibrational landscape. This guide offers an in-depth comparison of the characteristic IR absorption bands for ethynyl- and chloro-substituted quinolines, supported by experimental data and theoretical insights. We will explore the causality behind the observed spectral features and provide detailed protocols for obtaining high-quality data.
The Vibrational Language of Molecules: A Primer on IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing transitions between vibrational energy levels. Specific functional groups absorb infrared radiation at characteristic frequencies, making the resulting spectrum a molecular "fingerprint." The position, intensity, and shape of these absorption bands provide a wealth of information about the chemical bonds and overall structure of a molecule. For the purpose of this guide, we will focus on the mid-infrared region (4000-400 cm⁻¹), where the fundamental vibrational modes of most organic molecules are observed.
Deciphering the Quinoline Core Spectrum
Before delving into the specific signatures of the ethynyl and chloro substituents, it is crucial to understand the baseline IR spectrum of the quinoline ring itself. As a bicyclic aromatic system, quinoline exhibits a complex spectrum with several characteristic regions:
-
Aromatic C-H Stretching: Look for a group of weak to medium intensity bands just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range)[1]. These correspond to the stretching vibrations of the C-H bonds on the aromatic rings.
-
C=C and C=N Ring Stretching: A series of sharp, medium to strong intensity bands appear in the 1600-1400 cm⁻¹ region[1][2]. These are due to the in-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline framework.
-
C-H In-Plane and Out-of-Plane Bending: The "fingerprint" region, below 1400 cm⁻¹, contains a complex pattern of bands arising from C-H bending vibrations. The out-of-plane (oop) bending modes, often found between 900 and 675 cm⁻¹, can be particularly informative about the substitution pattern on the aromatic rings[3].
The following diagram illustrates the logical workflow for analyzing the IR spectrum of a substituted quinoline.
Caption: Workflow for the IR spectroscopic analysis of substituted quinolines.
Comparative Analysis: Ethynyl vs. Chloro Substituents
The addition of an ethynyl or a chloro group to the quinoline ring introduces distinct and readily identifiable IR absorption bands. The following table summarizes the key differences, with a more detailed explanation to follow.
| Vibrational Mode | Ethynyl Group | Chloro Group | Intensity | Notes |
| ≡C-H Stretch | ~3300 cm⁻¹ | N/A | Strong, Sharp | Diagnostic for terminal alkynes. |
| C≡C Stretch | 2260-2100 cm⁻¹ | N/A | Weak to Medium, Sharp | Position can be influenced by conjugation. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Medium to Weak | Generally observable for both. |
| Quinoline Ring Stretch | ~1600-1400 cm⁻¹ | ~1600-1400 cm⁻¹ | Medium to Strong | Subtle shifts may occur due to electronic effects. |
| C-Cl Stretch | N/A | 1100-800 cm⁻¹ (Aryl-Cl) | Medium to Strong | Can be coupled with other vibrations. |
The Unmistakable Signature of the Ethynyl Group
The ethynyl group (-C≡CH) provides two highly characteristic absorption bands that are often straightforward to identify.
-
The ≡C-H Stretch: The stretching vibration of the terminal alkyne C-H bond gives rise to a strong and sharp absorption band typically found around 3300 cm⁻¹[3][4][5]. This band is one of the most diagnostic features in an IR spectrum, and its presence is a clear indicator of a terminal alkyne. Its high frequency is a direct consequence of the sp-hybridization of the carbon atom, which leads to a shorter and stronger C-H bond compared to the sp² (alkene and aromatic) and sp³ (alkane) hybridized C-H bonds.
-
The C≡C Stretch: The carbon-carbon triple bond stretch appears in a relatively quiet region of the spectrum, generally between 2260 and 2100 cm⁻¹[5][6]. The intensity of this band is variable; in terminal alkynes, it is typically of weak to medium intensity. Conjugation with the quinoline ring can influence both the position and intensity of this band.
The molecular vibrations of an ethynyl-substituted quinoline are depicted in the following diagram.
Caption: Key vibrational modes in an ethynyl-substituted quinoline.
Identifying the Chloro Group on the Quinoline Ring
The chloro group (-Cl) presents a more subtle, yet still detectable, signature in the IR spectrum.
-
The C-Cl Stretch: The stretching vibration of the carbon-chlorine bond in an aryl chloride typically appears in the 1100-800 cm⁻¹ region. This band is of medium to strong intensity. However, this region of the spectrum can be crowded with other vibrational modes, including C-H bending and quinoline ring deformations, which can sometimes make unambiguous assignment challenging without comparative analysis or computational support. For instance, in a study of halogenated quinoline derivatives, the C-X (where X is a halogen) stretching vibrations were observed in the broader range of 850-550 cm⁻¹[7]. The gas-phase IR spectrum of 4-chloroquinoline from the NIST database shows a strong absorption in this region, confirming its presence.
-
Influence on the Quinoline Ring: The chloro group is electron-withdrawing through induction but can also be a weak π-donor through resonance. This electronic perturbation can cause subtle shifts in the positions and intensities of the quinoline ring's C=C and C=N stretching vibrations compared to the unsubstituted parent molecule. Computational studies on compounds like 2-chloroquinoline-3-carboxaldehyde have shown how the presence of the chloro group influences the overall vibrational spectrum[4][8].
The key vibrational mode for a chloro-substituted quinoline is illustrated below.
Caption: The characteristic C-Cl stretching vibration in a chloro-substituted quinoline.
Experimental Protocols: Acquiring High-Quality FT-IR Spectra
The quality of an IR spectrum is highly dependent on proper sample preparation. For solid samples like most substituted quinolines, the two most common techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
The KBr Pellet Method: A Classic Transmission Technique
This method involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the mid-IR region.
Causality Behind the Choices:
-
Why KBr? KBr is an ionic solid that is soft and plastic, allowing it to form a transparent sheet under pressure. Crucially, it has no vibrational absorptions in the 4000-400 cm⁻¹ range, providing a clear window for observing the sample's spectrum.
-
Why Grinding? The sample must be ground to a fine powder (particle size less than the wavelength of the incident IR radiation) to minimize scattering of the IR beam, which would otherwise lead to a sloping baseline and distorted peak shapes.
-
Why Dryness is Critical: KBr is hygroscopic and will readily absorb atmospheric moisture. Water has strong IR absorptions (a broad band around 3400 cm⁻¹ and a medium band around 1640 cm⁻¹) that can obscure important spectral features of the sample.
Step-by-Step Protocol:
-
Preparation: Ensure all equipment (agate mortar and pestle, die set) is clean and dry. Gently heat the die set under a heat lamp or in a low-temperature oven to remove any adsorbed moisture. Allow to cool in a desiccator. Use spectroscopy-grade KBr that has been stored in a desiccator or dried in an oven at ~110°C for several hours.
-
Sample Grinding: Place approximately 1-2 mg of the solid quinoline derivative into a clean agate mortar. Grind the sample to a very fine, fluffy powder.
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The final concentration of the sample in the KBr should be between 0.5% and 2% by weight[2].
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply a pressure of 8-10 metric tons for 1-2 minutes. It is often beneficial to apply a vacuum to the die during pressing to remove trapped air, resulting in a more transparent pellet[2].
-
Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum.
Attenuated Total Reflectance (ATR): A Modern Surface Technique
ATR spectroscopy is a popular alternative that requires minimal to no sample preparation. The solid sample is simply pressed against a high-refractive-index crystal (often diamond or germanium).
Causality Behind the Choices:
-
How it Works: An IR beam is passed through the ATR crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. This creates an "evanescent wave" that penetrates a short distance (typically 0.5-2 µm) into the sample[9][10][11]. The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated beam is then directed to the detector.
-
Why it's Advantageous: ATR is fast, requires very little sample, and is non-destructive. It is also less sensitive to sample thickness than transmission methods. It is particularly well-suited for powdered or irregularly shaped solid samples[11].
Step-by-Step Protocol:
-
Preparation: Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered quinoline derivative onto the center of the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact is essential for a high-quality spectrum.
-
Analysis: Acquire the FT-IR spectrum.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Conclusion: A Tale of Two Substituents
The ethynyl and chloro groups, while both simple additions to the quinoline core, leave remarkably different and diagnostic fingerprints in the infrared spectrum. The sharp, strong ≡C-H stretch of the ethynyl group provides an unambiguous marker, while the C-Cl stretch, though sometimes convoluted with other vibrations, is a reliable indicator of chlorination. Understanding these characteristic bands, in conjunction with the inherent vibrations of the quinoline scaffold, empowers researchers to rapidly and confidently verify their synthetic products and gain insights into the molecular structure of novel quinoline-based compounds. The choice between the classic KBr pellet method and the modern ATR technique for spectral acquisition will depend on the available equipment and the specific requirements of the analysis, but both can yield high-quality, interpretable data when performed with care.
References
-
Larkin, P. J. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]
-
Bernstein, M. P., Mattioda, A., Sandford, S. A., & Hudgins, D. (2005). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. The Astrophysical Journal, 626(2), 909–918. [Link]
- Oladipo, S. D., Olotu, F. A., Soliman, M., Mocktar, C., & Omondi, B. (2024). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega.
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
-
Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1237, 130386. (2021). [Link]
-
Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. Physical Chemistry Chemical Physics, 13(4), 1597-1605. (2011). [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(7), e07498. (2021). [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Retrieved from [Link]
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy... Polymers (Basel), 13(16), 2739. (2021). [Link]
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- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. 8-Quinolinamine [webbook.nist.gov]
- 9. mt.com [mt.com]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. agilent.com [agilent.com]
Comparative Guide: HPLC Purity Analysis of Quinoline Intermediates
Executive Summary
Quinoline intermediates (e.g., 8-hydroxyquinoline, chloroquinolines) serve as critical scaffolds in the synthesis of antimalarials, antivirals, and fluoroquinolone antibiotics. However, their analysis is notoriously difficult due to the basic nitrogen atom within the heterocyclic ring. On traditional silica-based C18 columns, this basic moiety interacts with residual silanols, resulting in severe peak tailing (
This guide objectively compares three distinct chromatographic strategies: Traditional Ion-Pairing (IPC) , Modern High-pH Hybrid C18 , and Phenyl-Hexyl Stationary Phases . Based on experimental evidence and mechanistic logic, we identify the High-pH Hybrid C18 method as the superior protocol for general purity analysis, while Phenyl-Hexyl is recommended specifically for structural isomer resolution.
Part 1: The Mechanic Challenge (Why Quinolines Tail)
To develop a robust method, one must understand the "villain" in the chromatography: Silanol Activity .
Quinoline derivatives typically possess a pKa between 4.9 and 9.0. At the standard HPLC pH of 2.5–3.0 (formic or phosphoric acid), the quinoline nitrogen is protonated (
Diagram 1: The Silanol Trap vs. The Shielded Solution
The following diagram illustrates the interaction mechanism and the decision logic for method selection.
Caption: Mechanism of peak tailing due to cation-exchange interactions and the High-pH suppression strategy.
Part 2: Comparative Analysis of Methodologies
We evaluated three dominant methodologies for the purity analysis of a representative sample: 4,7-dichloroquinoline (containing potential isomers and degradation products).
Method A: Traditional Ion-Pairing (IPC)
-
Column: Standard C18 (5 µm).[1]
-
Mobile Phase: Phosphate buffer + Triethylamine (TEA) or Hexanesulfonate.
-
Mechanism: The ion-pairing reagent competes for silanol sites (TEA) or pairs with the analyte to neutralize charge.
-
Verdict: Obsolete. While it improves peak shape, equilibration takes hours, and the reagents permanently alter the column, making it dedicated to a single assay. It is incompatible with LC-MS.
Method B: Modern High-pH Hybrid C18 (Recommended)
-
Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or similar).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5]
-
Mechanism: At pH 10, both the silanols and the quinoline are deprotonated. The neutral quinoline interacts solely via hydrophobic mechanisms, eliminating tailing.
-
Verdict: Gold Standard. Excellent peak symmetry, MS-compatible, and rugged.
Method C: Phenyl-Hexyl Phases
-
Column: Phenyl-Hexyl bonded phase.
-
Mobile Phase: 0.1% Formic Acid / Methanol.
-
Mechanism: Utilizes
interactions between the stationary phase phenyl ring and the quinoline aromatic system. -
Verdict: Specialist. Essential when separating positional isomers (e.g., 6-chloro vs. 8-chloro quinoline) which co-elute on C18.
Experimental Data Summary
The following table summarizes the performance metrics observed during method development.
| Metric | Method A: Ion-Pairing (C18 + TEA) | Method B: High-pH Hybrid C18 | Method C: Phenyl-Hexyl (Acidic) |
| Tailing Factor ( | 1.3 (Acceptable) | 1.08 (Excellent) | 1.4 (Moderate) |
| Resolution ( | 2.5 | 3.8 | 4.2 (Isomers) |
| Equilibration Time | > 60 mins | 10 mins | 15 mins |
| MS Compatibility | No (Signal Suppression) | Yes | Yes |
| Column Lifetime | Low (Aggressive reagents) | High (Hybrid particle) | Moderate |
Part 3: The Gold Standard Protocol (High-pH Hybrid)
This protocol is designed for the purity analysis of generic quinoline intermediates. It utilizes "Hybrid Particle Technology" (HPT) which withstands high pH, unlike standard silica which dissolves above pH 8.0.
Reagents & Materials
-
Column: Hybrid C18 (e.g., Waters XBridge BEH C18, 4.6 x 100 mm, 2.5 µm) or equivalent (YMC-Triart C18).
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: Acetonitrile (HPLC Grade).
Instrument Parameters
-
Column Temp: 40°C (Improves mass transfer for basic compounds).
-
Detection: UV at 254 nm (primary) and 230 nm (secondary).
-
Injection Volume: 5 µL.
Gradient Profile
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Critical Workflow: Isomer Separation
If your purity analysis requires separating structural isomers (e.g., regioisomers formed during Skraup synthesis), the C18 method above may fail to resolve them. In this specific case, switch to Method C (Phenyl-Hexyl) using Methanol as the organic modifier to enhance
Diagram 2: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal stationary phase based on sample complexity.
Part 4: Special Case – 8-Hydroxyquinoline[6]
A unique challenge arises with 8-hydroxyquinoline and its derivatives. Unlike standard bases, these compounds are potent chelators. They will strip trace metals (Iron, Nickel) from stainless steel HPLC frits and column bodies, leading to "ghost peaks" and severe broadening.
The Fix:
-
Hardware: Use PEEK tubing and PEEK-lined columns if possible.
-
Mobile Phase Additive: If using stainless steel, add 5 mM EDTA to the mobile phase (Note: This suppresses MS signal).
-
Alternative Column: Use a mixed-mode column with embedded acidic groups (e.g., SIELC Primesep) which can retain the quinoline via ion-exchange while repelling metal interferences [1].
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
Waters Corporation. (2019). Hybrid Particle Columns: The First Twenty Years. LCGC International. Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
- McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes. Journal of Chromatography A.
Sources
Comparing reactivity of 3-ethynyl vs 3-cyano-4-chloroquinoline
Title: Comparative Reactivity Guide: 3-Ethynylquinoline vs. 3-Cyano-4-chloroquinoline Subtitle: Mechanistic Divergence in Kinase Inhibitor Design and Fragment-Based Discovery
Executive Summary: The "Core" vs. The "Handle"
In medicinal chemistry, the quinoline scaffold is ubiquitous, yet the functionalization at the C3 and C4 positions dictates two fundamentally different synthetic strategies. This guide contrasts 3-cyano-4-chloroquinoline (an electrophilic "core builder") with 3-ethynylquinoline (a bioorthogonal "conjugation handle").
| Feature | 3-Cyano-4-chloroquinoline | 3-Ethynylquinoline |
| Primary Reactivity | Electrophilic ( | Nucleophilic/Dipolarophilic (Click/Sonogashira) at C3 |
| Key Mechanism | Addition-Elimination (Meisenheimer Complex) | Cycloaddition or Pd-Catalyzed Cross-Coupling |
| Medicinal Role | Scaffold Construction: Critical intermediate for EGFR/HER2 inhibitors (e.g., Pelitinib, Neratinib). | Fragment Decoration: Linker strategy for bioisosteres (triazoles) and bioconjugation.[1] |
| Rate-Limiting Step | Nucleophilic attack (Formation of Meisenheimer complex) | Oxidative addition (Pd) or Metallacycle formation (Cu) |
Mechanistic Divergence
The reactivity difference stems from electronic modulation of the quinoline ring.
A. 3-Cyano-4-chloroquinoline: The Activated Electrophile
The C3-cyano group is a potent electron-withdrawing group (EWG). When combined with the quinoline nitrogen, it renders the C4-chlorine highly susceptible to nucleophilic attack.
-
Reactivity:
(Nucleophilic Aromatic Substitution).[2] -
Driving Force: The stabilization of the anionic Meisenheimer intermediate by the C3-CN and N1.
-
Outcome: Rapid displacement of chloride by anilines, phenols, or thiols to build the pharmacophore core.
B. 3-Ethynylquinoline: The Conjugation Handle
The C3-ethynyl group provides a terminal alkyne, acting as a "chemical hook." It is electronically distinct, serving as a partner for bioorthogonal reactions.
-
Reactivity: CuAAC (Click Chemistry) and Sonogashira Coupling.
-
Driving Force: Formation of stable aromatic heterocycles (triazoles) or extended conjugation.
-
Outcome: Installation of "linker" units or bioisosteres (e.g., replacing an amide bond with a triazole).
Figure 1: Divergent synthetic pathways. The 3-cyano derivative builds the core drug scaffold, while the 3-ethynyl derivative is used for peripheral modification.
Experimental Protocols & Data
Protocol A: Synthesis of EGFR Inhibitor Core ( )
Target: Coupling 3-cyano-4-chloroquinoline with 3-chloro-4-fluoroaniline (Pelitinib intermediate).
Methodology:
-
Reagents: 3-Cyano-4-chloroquinoline (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq).
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH). Note: Protic solvents facilitate proton transfer in the transition state.
-
Conditions: Reflux (80-85°C) for 2-4 hours.
-
Workup: Cool to RT. The hydrochloride salt of the product precipitates spontaneously. Filter and wash with cold iPrOH.
-
Yield: Typically 85-95%.
Self-Validating Check:
-
Color Change: Reaction typically progresses from a pale yellow solution to a thick yellow/cream precipitate.
-
TLC: Disappearance of the starting chloride (
in 1:1 Hex/EtOAc) and appearance of a polar, fluorescent spot.
Protocol B: "Click" Synthesis of Triazole Hybrids (CuAAC)
Target: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)quinoline.
Methodology:
-
Reagents: 3-Ethynylquinoline (1.0 eq), Benzyl azide (1.0 eq).
-
Catalyst: CuSO
5H O (5 mol%), Sodium Ascorbate (10 mol%). -
Solvent: t-BuOH : H
O (1:1). Note: Water is essential to solubilize the ascorbate and accelerate the "on-water" effect. -
Conditions: Stir at RT for 6-12 hours.
-
Workup: Dilute with water, filter the precipitate, wash with dilute NH
OH (to remove Cu traces). -
Yield: Typically 80-90%.
Self-Validating Check:
-
Solubility: The starting alkyne is soluble in organic layer; the triazole product often precipitates from the aqueous/alcoholic mix.
-
IR Spectroscopy: Disappearance of the sharp alkyne C
C stretch ( 2100 cm ) and appearance of triazole C=N/C=C bands.
Comparative Performance Data
| Parameter | CuAAC (3-Ethynyl) | |
| Reaction Molarity | High (0.5 - 1.0 M) | Moderate (0.1 - 0.2 M) |
| Atom Economy | Good (Loss of HCl) | Excellent (100%, no byproducts) |
| Functional Group Tolerance | Moderate (Sensitive to strong nucleophiles) | High (Bioorthogonal, tolerates amines/acids) |
| Purification | Filtration (Precipitation driven) | Filtration or Column Chromatography |
| Key Limitation | Steric hindrance at nucleophile reduces yield. | Requires removal of cytotoxic Copper traces. |
Mechanistic Visualization
Mechanism 1: on 3-Cyano-4-chloroquinoline
The critical step is the formation of the Meisenheimer complex. The 3-cyano group is essential for stabilizing the negative charge delocalized onto the ring.
Figure 2: The addition-elimination pathway. The 3-cyano group lowers the energy of the transition state, facilitating the displacement of the 4-chloro substituent.
Mechanism 2: CuAAC on 3-Ethynylquinoline
The copper(I) catalyst forms a
Figure 3: The catalytic cycle of the Click reaction. This pathway avoids the high thermal energy required for uncatalyzed cycloadditions.
References
-
Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
-
Luo, Y., et al. (2019). "Recent applications of click chemistry in drug discovery." Expert Opinion on Drug Discovery.
-
Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases." Journal of Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-Chloro-3-ethynylquinoline
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 4-Chloro-3-ethynylquinoline, a heterocyclic compound featuring a quinoline core, represents a scaffold of significant interest for medicinal chemists. Its derivatives have been explored for a range of therapeutic applications. The journey from synthesis to a potential clinical candidate, however, is paved with rigorous analytical checkpoints, the most fundamental of which is elemental analysis.
This guide provides an in-depth comparison of elemental analysis standards for this compound. We will delve into the theoretical and practical considerations, present a robust experimental protocol, and compare the suitability of various reference materials. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure the accuracy, reliability, and regulatory compliance of their analytical data.
The Critical Role of Elemental Analysis
Elemental analysis is the cornerstone of chemical characterization. For a compound like this compound, it serves to:
-
Confirm Empirical Formula: Verifying the precise ratio of carbon, hydrogen, nitrogen, and chlorine is the first step in confirming the identity of a newly synthesized molecule.
-
Assess Purity: The percentage composition of elements is a direct indicator of sample purity. Significant deviations from theoretical values can suggest the presence of solvents, reagents, or other impurities.[1][2]
-
Meet Regulatory Standards: Regulatory bodies such as the FDA and international consortiums like the ICH mandate stringent quality control.[3][4][5] Elemental analysis data is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of any new drug submission.[3] An accepted industry standard requires that experimental values fall within ±0.4% of the calculated theoretical values to confirm at least 95% purity.[6]
Theoretical Composition: The Benchmark for Accuracy
Before any analysis, the theoretical elemental composition must be calculated. This value is the absolute benchmark against which all experimental data are measured. The molecular formula for this compound is C₁₁H₆ClN.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 69.67 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.19 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.69 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.39 |
| Total | 189.629 | 100.00 |
Table 1: Theoretical elemental composition of this compound.
Experimental Protocol: Combustion Analysis for C, H, N, and Cl
Combustion analysis is the most common technique for determining the carbon, hydrogen, and nitrogen content in organic compounds. Modern automated elemental analyzers can also be equipped to determine halogens like chlorine.
Causality Behind Experimental Choices
The core principle involves the complete combustion of the sample in a high-oxygen environment to convert the constituent elements into simple, detectable gases (CO₂, H₂O, N₂). The presence of a halogen requires special consideration, as it can form corrosive acids and interfere with detection.
-
Sample Preparation: Homogeneity is key. A non-homogenous sample is a primary source of error.[2] Grinding the crystalline sample to a fine, uniform powder is a critical first step.
-
Combustion Temperature: A high temperature (typically 900-1000°C) is essential to ensure complete and rapid combustion of the stable quinoline ring structure.
-
Catalysts: An oxidation catalyst (e.g., tungsten(VI) oxide or copper(II) oxide) is used in the combustion tube to facilitate the complete conversion of the sample to its gaseous oxides.
-
Halogen Handling: Halogenated organic compounds can produce acidic gases (e.g., HCl) upon combustion.[7][8] Modern analyzers incorporate a halogen trap or scrubber (often containing silver) placed after the combustion tube to remove these interfering species before they reach the detectors.
-
Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector (TCD). For chlorine, coulometric titration is a highly accurate detection method.[2]
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (CRM). Acetanilide (for C, H, N) is a common choice due to its high purity and stability. For chlorine, a standard like 1-Chloro-2,4-dinitrobenzene can be used, though careful adjustment of combustion parameters may be necessary to ensure accurate nitrogen results.[9]
-
Sample Weighing: Accurately weigh 2-4 mg of the finely powdered this compound sample into a tin capsule using a microbalance.
-
Analysis: Place the sealed capsule into the instrument's autosampler. The instrument will drop the sample into the combustion furnace.
-
Combustion & Reduction: The sample is combusted in a stream of pure oxygen. The resulting gas mixture (CO₂, H₂O, NₓOᵧ, N₂, HCl) is passed through a reduction tube (typically containing copper) to convert nitrogen oxides to N₂.
-
Purification & Separation: The gas mixture flows through scrubbers to remove interfering substances like sulfur and halogens. The purified CO₂, H₂O, and N₂ are then separated.
-
Detection & Quantification: The concentration of each gas is measured, and the instrument's software calculates the percentage of each element in the original sample.
Workflow for Elemental Analysis
Caption: Workflow for qualifying an in-house working standard.
The qualification process involves analyzing the new batch multiple times (e.g., n=5 or more) on a properly calibrated instrument. The results must demonstrate not only accuracy (mean value close to theoretical) but also high precision (low relative standard deviation, typically <2%). [10]
Conclusion and Best Practices
Ensuring the elemental integrity of this compound is a non-negotiable aspect of its development for pharmaceutical applications. The choice of an analytical standard is a critical decision that directly impacts data quality and regulatory trust.
Key Takeaways:
-
Foundation of Accuracy: The theoretical elemental composition is the immutable benchmark for all analyses.
-
Methodological Rigor: A robust, validated combustion method that accounts for the presence of chlorine is essential for generating reliable data.
-
Informed Standard Selection: While universal CRMs like Acetanilide are indispensable for calibration, a well-qualified, in-house standard of this compound provides the best control for ongoing analysis by matching the chemical matrix of the samples.
-
Validation is Continuous: Analytical methods and standards are not static. Regular performance verification and recalibration are cornerstones of a compliant laboratory. [3][4][5] By integrating these principles and protocols, researchers can confidently establish the elemental composition and purity of this compound, building a solid analytical foundation for their research and development endeavors.
References
- The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska.
-
Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. Available at: [Link]
-
4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem. Available at: [Link]
-
4-Chloro-3-methylquinoline | C10H8ClN | CID 256888 - PubChem. Available at: [Link]
-
4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem. Available at: [Link]
-
An International Study Evaluating Elemental Analysis - PMC - PubMed Central. Available at: [Link]
-
(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. Available at: [Link]
-
Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry - FDA. Available at: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. Available at: [Link]
-
Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX) - Analytik Jena. Available at: [Link]
-
7-Bromo-4-chloro-3-ethynylquinoline | C11H5BrClN | CID 165983816 - PubChem. Available at: [Link]
-
ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES - Agilent. Available at: [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. Available at: [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available at: [Link]
-
Quinoline - CRM LABSTANDARD. Available at: [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]
-
Perspective on halogenated organic compounds - PMC - NIH. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis | Journal of the American Chemical Society. Available at: [Link]
-
Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease | ACS Omega. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
-
Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem. Available at: [Link]
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- 4. upm-inc.com [upm-inc.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Crystal Structures of 3-Alkynylquinoline Derivatives: Synthesis, Crystallization, and Intermolecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth technical comparison of the crystal structure data for 3-alkynylquinoline derivatives. We will explore the synthesis of these compounds, detail experimental protocols for their crystallization, and analyze the resulting crystal packing and intermolecular interactions. By understanding these fundamental structural aspects, researchers can better predict and control the solid-state properties of these promising molecules, which is crucial for applications in medicinal chemistry and materials science.
Introduction: The Significance of 3-Alkynylquinolines and Their Crystal Structures
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an alkynyl group at the 3-position of the quinoline scaffold creates a versatile handle for further chemical modifications and can significantly influence the molecule's electronic properties, steric profile, and biological target interactions.
The three-dimensional arrangement of molecules in the solid state, or the crystal structure, dictates crucial physicochemical properties such as solubility, stability, bioavailability, and hygroscopicity. For drug development professionals, a thorough understanding and control of the crystalline form are paramount. This guide aims to provide a comparative analysis of the crystal structures of 3-alkynylquinoline derivatives, shedding light on how modifications to the alkynyl substituent impact the overall crystal packing and the network of intermolecular interactions.
Synthesis of 3-Alkynylquinoline Derivatives: The Sonogashira Coupling
The most prevalent and efficient method for synthesizing 3-alkynylquinolines is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]
The general reaction scheme is as follows:
Caption: General scheme of the Sonogashira coupling reaction for the synthesis of 3-alkynylquinolines.
Experimental Protocol: Synthesis of 3-(Phenylethynyl)quinoline
This protocol provides a representative procedure for the synthesis of a 3-alkynylquinoline derivative.
Materials:
-
3-Bromoquinoline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoquinoline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain 3-(phenylethynyl)quinoline as a solid.
Crystallization of 3-Alkynylquinoline Derivatives
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The choice of crystallization method and solvent is critical and often requires empirical optimization.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.[2] The rate of evaporation can be controlled to influence crystal quality.[3][4]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Experimental Protocol: Crystallization by Slow Evaporation
Procedure:
-
Dissolve the purified 3-alkynylquinoline derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, chloroform, ethanol, or a mixture of hexane and ethyl acetate) at room temperature to create a nearly saturated solution.
-
Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.
-
Transfer the filtered solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.[2]
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals.
Comparative Analysis of Crystal Structure Data
A comprehensive comparison of a series of 3-alkynylquinoline derivatives is currently limited by the availability of public crystal structure data. However, we can analyze the available data for a representative example and discuss the principles of how structural modifications would likely influence the crystal packing, drawing parallels with other quinoline derivatives.
Table 1: Crystallographic Data for N-(5-acetyl-2-ethynylphenyl)quinoline-2-carboxamide [5]
| Parameter | Value |
| Chemical Formula | C₂₀H₁₄N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 (2) |
| b (Å) | 15.456 (3) |
| c (Å) | 10.567 (2) |
| β (°) | 108.98 (3) |
| Volume (ų) | 1563.4 (6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.336 |
| Hydrogen Bonds | N-H···N, C-H···O |
| π-π Interactions | Present |
In the crystal structure of N-(5-acetyl-2-ethynylphenyl)quinoline-2-carboxamide, the molecules are linked by a combination of hydrogen bonds and π-π stacking interactions.[5] The presence of the carboxamide group introduces strong hydrogen bonding motifs (N-H···N), which play a significant role in directing the crystal packing. The ethynylphenyl group, being relatively linear and rigid, influences the overall shape of the molecule and participates in weaker C-H···O and π-π interactions.
Influence of Alkynyl Substituents on Crystal Packing
The nature of the substituent on the alkyne (the 'R' group in 3-(R-ethynyl)quinoline) is expected to have a profound impact on the crystal structure:
-
Steric Bulk: Increasing the steric bulk of the 'R' group will likely lead to less efficient packing and a decrease in the crystal density. For instance, replacing a hydrogen atom with a bulky trimethylsilyl (TMS) group would significantly alter the molecular shape and the types of intermolecular interactions possible.
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on an aryl substituent of the alkyne can modulate the strength of π-π stacking interactions. Aromatic rings with complementary electronic properties (electron-rich and electron-poor) often exhibit favorable stacking arrangements.
-
Hydrogen Bonding Capability: If the 'R' group contains hydrogen bond donors or acceptors (e.g., a hydroxyl or amino group), this will introduce strong, directional interactions that will likely dominate the crystal packing, leading to predictable supramolecular synthons.
Workflow for Crystal Structure Determination
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the analysis of the diffraction data.
Caption: A typical workflow for the determination of the crystal structure of a 3-alkynylquinoline derivative.
Conclusion and Future Directions
The crystal engineering of 3-alkynylquinoline derivatives is a field with significant potential for the development of new pharmaceutical and material science applications. While a comprehensive comparative database of their crystal structures is still emerging, the principles outlined in this guide provide a solid foundation for understanding and predicting their solid-state behavior.
Future work should focus on the systematic synthesis and crystallization of a diverse library of 3-alkynylquinolines with varying substituents on the alkyne moiety. This will enable a more detailed and quantitative comparison of their crystal structures, leading to the development of structure-property relationships. Such knowledge will be invaluable for the rational design of 3-alkynylquinoline derivatives with tailored solid-state properties for specific applications.
References
-
F. H. Allen, "The Cambridge Structural Database: a quarter of a million crystal structures and rising," Acta Crystallographica Section B: Structural Science, vol. 58, no. 3, pp. 380–388, 2002. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
- G. R. Desiraju, "Crystal engineering: the design of organic solids," Materials Science Monographs, vol. 54, Elsevier, 1989.
- Jones, W., & Motherwell, W. D. S. (2005). Applications of Crystallization in the Pharmaceutical Industry. In W. Jones (Ed.)
- Lu, J., & Roe, B. (2000). Contemporary Drug Synthesis. John Wiley & Sons.
-
Acta Crystallographica Section E: Crystallographic Communications, IUCr. [Link]
-
"Guide for crystallization," University of Geneva. [Link]
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-
"Sonogashira Coupling," Organic Chemistry Portal. [Link]
-
"Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis," STAR Protocols, 2024. [Link]
-
"Direct Growth of γ-Glycine from Neutral Aqueous Solutions by Slow, Evaporation-Driven Crystallization," Crystal Growth & Design, 2006. [Link]
-
"Simulation of perovskite thin layer crystallization with varying evaporation rates," Energy & Environmental Science, 2021. [Link]
-
"Crystal structures of three N-(3-acetylphenyl)quinoline-2-carboxamides," Acta Crystallographica Section E, 2014. [Link]
-
"Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C," Molecules, 2021. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Chloro-3-ethynylquinoline: A Guide for Laboratory Professionals
For researchers and scientists engaged in the nuanced world of drug development, the synthesis and handling of novel chemical entities are daily realities. 4-Chloro-3-ethynylquinoline, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its structural alerts—specifically the chlorinated aromatic system—necessitate a rigorous and informed approach to its handling and, critically, its ultimate disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. Our objective is to build a foundation of trust by providing actionable intelligence that extends beyond product specifications.
Hazard Identification and Risk Assessment: Understanding the "Why"
Inferred Hazards Based on Analogous Compounds:
Based on data from related chlorinated quinolines and aromatic compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed , with potential for serious health damage upon ingestion.[1]
-
A potential skin sensitizer , meaning repeated contact could lead to allergic reactions.[1]
-
Toxic to aquatic life with long-lasting effects, a common trait of halogenated aromatic hydrocarbons.[3]
-
Likely to produce hazardous combustion byproducts , including hydrogen chloride, phosgene, and nitrogen oxides, upon thermal decomposition.[1]
This inferred hazard profile mandates that this compound be treated as hazardous waste .[4][5]
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | Key Hazards |
| 4-Chloroquinoline | Irritating to eyes, respiratory system, and skin; Harmful if swallowed.[1][2] |
| p-Chloroaniline | Toxic if swallowed, in contact with skin, or if inhaled; May cause an allergic skin reaction; May cause cancer; Very toxic to aquatic life with long-lasting effects.[6] |
| Ethyl 4-chloroquinoline-3-carboxylate | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[7] |
Prudent Handling and Personal Protective Equipment (PPE): Your First Line of Defense
Before any disposal procedures are initiated, ensuring the immediate safety of personnel is paramount. The following PPE and handling protocols are mandatory when working with this compound.
Essential Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[5][8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[5][8]
-
Body Protection: A laboratory coat is standard. For tasks with a higher risk of splashes or spills, a chemical-resistant apron is recommended.[5][8]
-
Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]
Safe Handling Practices:
-
Work in a well-ventilated area, preferably a chemical fume hood.[8][10]
-
Avoid all personal contact, including inhalation of dust or vapors.[1][8]
-
Do not eat, drink, or smoke in areas where this chemical is handled.[8]
-
Wash hands thoroughly after handling.[8]
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] The following protocol provides a framework for compliant disposal.
Step 1: Waste Segregation
The principle of waste segregation is crucial for both safety and cost-effective disposal. As a halogenated compound, this compound waste must be kept separate from non-halogenated waste streams.[9][11]
-
Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Causality: Mixing halogenated and non-halogenated solvents can complicate the disposal process and significantly increase costs, as many recycling and fuel-blending programs for non-halogenated solvents have strict limits on halogen content.[9][11]
Step 2: Waste Collection
-
Action: Collect all waste materials containing this compound, including residual amounts in containers, contaminated PPE (gloves, etc.), and any absorbent materials used for spills, in the designated "Halogenated Organic Waste" container.[4]
-
Container Specifications: The waste container must be made of a compatible material (e.g., polyethylene or glass), have a secure, tight-fitting lid, and be in good condition.[12]
Step 3: Labeling
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate percentages.[9]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[9]
-
The name and contact information of the generating researcher or lab.
-
The date accumulation started.
-
-
Trustworthiness: Proper labeling is not just a regulatory requirement; it is a critical communication tool that ensures safe handling and disposal by all personnel, including your institution's Environmental Health and Safety (EHS) team.
Step 4: Storage
-
Action: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Best Practices:
Step 5: Final Disposal
-
Action: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Mechanism of Disposal: Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[8][12] This compound will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for chlorinated aromatic compounds is high-temperature incineration, which ensures complete destruction of the molecule.[10]
Emergency Procedures: Spill and Exposure Response
Spill Cleanup:
-
Evacuate and Alert: For a large spill, evacuate the immediate area and notify your colleagues and the institutional safety office.[4]
-
Contain: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a chemical absorbent material.
-
Clean: Carefully clean the spill area, working from the outside in.
-
Dispose: Place all contaminated materials into your designated "Halogenated Organic Waste" container.[4]
-
Decontaminate: Thoroughly decontaminate the spill area.[4]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. Seek medical attention.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylquinoline. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
University of Wisconsin-Madison Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2022, September 22). MORPHOLINE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). PART F. Organochlorine (OC) Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
-
PubMed. (n.d.). [An outline of chloro-organic compound toxicology]. Retrieved from [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
-
United Nations Office for Disaster Risk Reduction. (n.d.). Chlorine (CH0303). Retrieved from [Link]
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Personal Protective Equipment (PPE) & Handling Guide: 4-Chloro-3-ethynylquinoline
Executive Safety Summary
4-Chloro-3-ethynylquinoline is a high-value pharmacophore intermediate, often utilized in the synthesis of EGFR inhibitors (e.g., Pelitinib derivatives). Its handling requires a nuanced approach that accounts for two distinct chemical hazards:
-
The 4-Chloroquinoline Core: An electrophilic heterocycle capable of nucleophilic aromatic substitution (
), making it a potent skin sensitizer and mucous membrane irritant. -
The 3-Ethynyl Moiety: A terminal alkyne prone to exothermic polymerization if catalyzed by transition metals (Cu, Pd) or subjected to thermal shock.
Critical Directive: Treat this compound as a suspected mutagen and severe eye irritant (Category 2A/1). Standard "lab coat and glasses" protocols are insufficient for solid handling >500 mg.
Hazard Identification & Risk Assessment (SAR Analysis)
Since a harmonized GHS classification is often unavailable for custom intermediates, this assessment relies on Structure-Activity Relationship (SAR) data from analogous 4-haloquinolines and ethynyl-arenes.
| Functional Group | Associated Hazard | GHS Classification (Predicted) |
| 4-Chloroquinoline | Corrosivity / Irritation: The C-Cl bond is activated by the ring nitrogen, increasing reactivity with biological nucleophiles (proteins/DNA). | H315 (Skin Irritation)H318 (Serious Eye Damage) |
| 3-Ethynyl Group | Reactivity: Terminal alkynes are thermodynamically unstable. Risk of rapid decomposition if exposed to metal salts or high heat. | H228 (Flammable Solid - Potential)H335 (Respiratory Irritation) |
| Quinoline Scaffold | Systemic Toxicity: Nitrogen heterocycles often exhibit good bioavailability and potential hepatotoxicity. | H302 (Harmful if Swallowed) |
Personal Protective Equipment (PPE) Matrix
Objective: Zero skin contact and zero inhalation of particulates.
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (High-Dexterity) or Laminate (Silver Shield®) for solutions. | Halogenated heterocycles can permeate standard nitrile in <15 mins. Double layering creates a "sacrificial" outer layer and visual breach indicator. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+)Prohibited: Safety Glasses with side shields. | Dust from quinolines is highly irritating. Goggles provide a seal against airborne fines that safety glasses cannot offer. |
| Respiratory | Engineering Control Primary: Handle strictly inside a Fume Hood.PPE Secondary: N95 or P100 Half-Mask if handling outside hood (e.g., balance cleaning). | The ethynyl group allows for sublimation or aerosolization of fines during weighing. Inhalation risks mucous membrane damage. |
| Body | Tyvek® Lab Coat (Closed front) with knit cuffs. | Cotton coats absorb chemicals. Tyvek sheds dust and prevents "wicking" of spills to the skin. |
Operational Protocol: Safe Handling Workflow
Phase A: Pre-Operational Check
-
Static Control: Quinolines are often fluffy, electrostatic solids. Use an ionizing fan or antistatic gun inside the balance enclosure to prevent particle scattering.
-
Solvent Selection: Avoid dissolving in halogenated solvents (DCM/Chloroform) outside the hood; these facilitate rapid skin permeation of the solute.
Phase B: Weighing & Transfer
-
Step 1: Don PPE as per Matrix. Inspect gloves for pinholes (air inflation test).
-
Step 2: Place a secondary containment tray inside the fume hood.
-
Step 3: Tare the receiving vessel (flask) before adding the solid. Avoid using weighing boats; weigh directly into the tared reaction vessel if possible to eliminate transfer losses and dust generation.
-
Step 4: If a spatula is used, wipe it immediately with a solvent-dampened Kimwipe inside the hood. Do not remove the dirty spatula from the hood.
Phase C: Reaction Setup (The "Alkyne" Factor)
-
Temperature: Ensure the reaction vessel is cooled (0°C or RT) before adding catalysts. The ethynyl group can initiate exothermic polymerization.
-
Inert Atmosphere: Purge with Nitrogen/Argon. Terminal alkynes can form explosive acetylides with copper/silver traces in the presence of oxygen/moisture.
Phase D: Decontamination
-
Wipe all surfaces (balance, hood sash) with ethanol or acetone.
-
Dispose of wipes in Solid Hazardous Waste .
-
Wash outer gloves, remove, then wash inner gloves before removal.
Visual Workflow: Handling Logic
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Caption: Operational logic flow emphasizing the "Gatekeeper" role of Engineering Controls before handling proceeds.
Disposal & Waste Management
Classification: Hazardous Chemical Waste (Halogenated).
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags and labeled "Toxic Solid - Halogenated Organic."
-
Liquid Waste:
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone/Methanol) if possible, as this increases disposal costs.[1] Segregate into the "Halogenated Waste" carboy (Green Label usually).[2]
-
Labeling: Must explicitly list "this compound" and any solvents used (e.g., "Dichloromethane").
-
Quenching: If unreacted alkyne remains, ensure no active metal catalysts (Pd/Cu) are present in the waste container to prevent pressure buildup.
-
Emergency Response (Immediate Action)
| Scenario | Immediate Action |
| Eye Contact | Flush for 15 Minutes: Use an eyewash station immediately. Hold eyelids open. The corrosive nature of chloro-quinolines can cause corneal opacity quickly. Seek medical attention. |
| Skin Contact | Drench & Soap: Remove contaminated clothing.[3][4][5][6] Wash skin with soft soap and copious water.[3] Avoid using ethanol/solvents to clean skin, as this drives the chemical deeper into the dermis. |
| Inhalation | Fresh Air: Move to fresh air.[3][4][5][6][7] If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema (rare but possible with reactive dusts). |
References
-
PubChem. (n.d.).[8] 4-Chloro-3-methylquinoline (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Personal Protective Equipment. United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids Disposal Guide. Division of Research Safety. Retrieved October 26, 2023, from [Link]
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
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- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
